molecular formula C6H12N2O B1380215 3-(Aminomethyl)-1-methylpyrrolidin-2-one CAS No. 1534482-03-5

3-(Aminomethyl)-1-methylpyrrolidin-2-one

Cat. No.: B1380215
CAS No.: 1534482-03-5
M. Wt: 128.17 g/mol
InChI Key: VIQYCNNFGJPTRC-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-1-methylpyrrolidin-2-one is a useful research compound. Its molecular formula is C6H12N2O and its molecular weight is 128.17 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(Aminomethyl)-1-methylpyrrolidin-2-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(Aminomethyl)-1-methylpyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Aminomethyl)-1-methylpyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(aminomethyl)-1-methylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c1-8-3-2-5(4-7)6(8)9/h5H,2-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIQYCNNFGJPTRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1534482-03-5
Record name 3-(aminomethyl)-1-methylpyrrolidin-2-one
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Foundational & Exploratory

Unraveling the Molecular Machinery: A Technical Guide to the Mechanism of Action of 3-(Aminomethyl)-1-methylpyrrolidin-2-one as a Raf Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of the mechanism of action of 3-(Aminomethyl)-1-methylpyrrolidin-2-one, a compound identified as Raf Kinase Inhibitor IV. The primary focus of this document is to elucidate its role as a potent and selective inhibitor of the Raf family of serine/threonine kinases, a critical node in the RAS-RAF-MEK-ERK signaling pathway. We will delve into the molecular interactions, biochemical and cellular effects, and the experimental methodologies used to characterize this inhibition. This guide is intended for researchers, scientists, and drug development professionals engaged in oncology and signal transduction research.

Introduction: The Significance of the RAS-RAF-MEK-ERK Pathway in Cellular Signaling and Disease

The RAS-RAF-MEK-ERK cascade is a pivotal intracellular signaling pathway that transduces signals from extracellular stimuli, such as growth factors, to the nucleus, thereby regulating a wide array of cellular processes including proliferation, differentiation, survival, and apoptosis.[][2] This pathway is initiated by the activation of receptor tyrosine kinases (RTKs) which, in turn, activate RAS proteins.[][3] Activated RAS recruits and activates the Raf family of serine/threonine kinases.[][2]

The Raf kinase family consists of three isoforms: A-Raf, B-Raf, and C-Raf (also known as Raf-1).[4][5] Upon activation, Raf kinases phosphorylate and activate MEK1/2 (MAPK/ERK Kinases), which subsequently phosphorylate and activate ERK1/2 (Extracellular signal-Regulated Kinases).[][2] Activated ERK then translocates to the nucleus to phosphorylate and regulate the activity of numerous transcription factors, ultimately leading to changes in gene expression that drive cellular responses.[]

Given its central role in cell fate decisions, dysregulation of the RAS-RAF-MEK-ERK pathway is a common event in human cancers.[2] Notably, mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of the B-Raf kinase and aberrant downstream signaling, promoting uncontrolled cell proliferation and survival.[6][7] This makes the Raf kinases, especially B-Raf, a prime target for anti-cancer therapeutics.[4][6]

3-(Aminomethyl)-1-methylpyrrolidin-2-one as Raf Kinase Inhibitor IV: A Molecular Overview

3-(Aminomethyl)-1-methylpyrrolidin-2-one, also known as Raf Kinase Inhibitor IV, is a cell-permeable compound that functions as a potent inhibitor of Raf kinases.[8]

Mechanism of Inhibition: An ATP-Competitive Interaction

Raf Kinase Inhibitor IV acts as a reversible, ATP-competitive inhibitor.[8] This mode of action involves the inhibitor binding to the ATP-binding pocket of the Raf kinase domain, thereby preventing the binding of ATP and subsequent phosphorylation of its substrate, MEK.[8]

Potency and Selectivity

This inhibitor demonstrates high potency against Raf kinases, with a reported IC50 value of 10 nM and a dissociation constant (Kd) of 2.4 nM for B-Raf in biochemical assays.[8] While potent against B-Raf, cellular studies have suggested that it may be more effective against A-Raf and C-Raf.[8] The selectivity profile of Raf Kinase Inhibitor IV shows a preference for Raf kinases over other kinases, with a 7-fold, 30-fold, and 70-fold selectivity over p38α, GSK-3β, and Lck, respectively.[8]

TargetIC50KdSelectivity vs. B-RafReference
B-Raf10 nM2.4 nM-[8]
p38α--7-fold[8]
GSK-3β--30-fold[8]
Lck--70-fold[8]

Visualizing the Mechanism: The RAS-RAF-MEK-ERK Signaling Pathway and Point of Inhibition

The following diagram illustrates the canonical RAS-RAF-MEK-ERK signaling cascade and the point of intervention by 3-(Aminomethyl)-1-methylpyrrolidin-2-one.

RAF_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds RAS RAS-GDP (inactive) RTK->RAS Activates RAS_active RAS-GTP (active) RAF RAF RAS_active->RAF Recruits & Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Phosphorylates Inhibitor 3-(Aminomethyl)-1- methylpyrrolidin-2-one Inhibitor->RAF Inhibits Gene Gene Expression (Proliferation, Survival) TF->Gene Regulates

Figure 1: RAS-RAF-MEK-ERK signaling pathway and inhibition by 3-(Aminomethyl)-1-methylpyrrolidin-2-one.

Experimental Validation of the Mechanism of Action

The inhibitory activity of 3-(Aminomethyl)-1-methylpyrrolidin-2-one on Raf kinases can be validated through a series of in vitro and cellular assays.

In Vitro Kinase Inhibition Assay

The direct inhibitory effect of the compound on Raf kinase activity can be quantified using an in vitro kinase assay. A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.

Protocol: c-Raf Kinase-Glo® Assay

This protocol is adapted from commercially available kinase assay kits.[9]

Materials:

  • Recombinant c-Raf enzyme

  • MEK1 protein (substrate)

  • Kinase-Glo® Max Reagent

  • ATP

  • Kinase Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 3-(Aminomethyl)-1-methylpyrrolidin-2-one (test inhibitor)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Prepare Inhibitor Dilutions: Create a serial dilution of 3-(Aminomethyl)-1-methylpyrrolidin-2-one in kinase assay buffer.

  • Prepare Reaction Mix: In each well of the plate, add the following:

    • Kinase Assay Buffer

    • Desired concentration of MEK1 substrate

    • Diluted inhibitor or vehicle control (e.g., DMSO)

  • Enzyme Addition: Add recombinant c-Raf enzyme to each well to initiate the reaction. The final enzyme concentration should be empirically determined to yield a robust signal.

  • ATP Addition: Add ATP to each well to start the kinase reaction. The final ATP concentration should be close to the Km value for the enzyme to ensure sensitive detection of ATP-competitive inhibitors.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 45-60 minutes).

  • Detection: Equilibrate the plate and the Kinase-Glo® Max reagent to room temperature. Add an equal volume of Kinase-Glo® Max reagent to each well.

  • Incubation: Incubate at room temperature for 15 minutes to allow the luminescent signal to stabilize.

  • Measurement: Read the luminescence on a plate reader.

  • Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assay: Monitoring Downstream Signaling

To confirm the activity of the inhibitor in a cellular context, the phosphorylation status of downstream targets, such as MEK and ERK, can be assessed. A decrease in the phosphorylation of these proteins upon treatment with the inhibitor indicates successful target engagement and pathway inhibition.[10][11]

Protocol: Western Blot Analysis of p-ERK Levels

Materials:

  • Cancer cell line with a known BRAF mutation (e.g., A375 melanoma cells)

  • Cell culture medium and supplements

  • 3-(Aminomethyl)-1-methylpyrrolidin-2-one

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-ERK (p-ERK), anti-total-ERK (t-ERK), and a loading control (e.g., anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat the cells with a range of concentrations of 3-(Aminomethyl)-1-methylpyrrolidin-2-one for a specified time (e.g., 1-24 hours). Include a vehicle-treated control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with antibodies against t-ERK and a loading control to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities for p-ERK and normalize them to the corresponding t-ERK and loading control bands. A dose-dependent decrease in the p-ERK/t-ERK ratio indicates inhibition of the Raf-MEK-ERK pathway.

Experimental Workflow Visualization

The following diagram outlines the general workflow for characterizing a Raf kinase inhibitor.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_cellular Cellular Characterization cluster_invivo In Vivo Evaluation (Optional) Kinase_Assay Biochemical Kinase Assay (e.g., Kinase-Glo) Determine_IC50 Determine IC50 Value Kinase_Assay->Determine_IC50 Selectivity_Panel Kinase Selectivity Profiling Determine_IC50->Selectivity_Panel Cell_Culture Treat Cancer Cell Lines Selectivity_Panel->Cell_Culture Western_Blot Western Blot for p-ERK/t-ERK Cell_Culture->Western_Blot Proliferation_Assay Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) Cell_Culture->Proliferation_Assay Apoptosis_Assay Apoptosis Assay (e.g., Caspase-3/7 activity) Cell_Culture->Apoptosis_Assay Xenograft_Model Tumor Xenograft Model Western_Blot->Xenograft_Model Proliferation_Assay->Xenograft_Model Apoptosis_Assay->Xenograft_Model PD_Analysis Pharmacodynamic Analysis (p-ERK in tumors) Xenograft_Model->PD_Analysis Efficacy_Study Tumor Growth Inhibition Xenograft_Model->Efficacy_Study

Figure 2: General experimental workflow for the characterization of a Raf kinase inhibitor.

Conclusion and Future Directions

3-(Aminomethyl)-1-methylpyrrolidin-2-one, identified as Raf Kinase Inhibitor IV, represents a valuable tool for studying the intricacies of the RAS-RAF-MEK-ERK signaling pathway. Its mechanism as an ATP-competitive inhibitor of Raf kinases positions it as a lead compound for the development of novel anti-cancer therapeutics, particularly for tumors harboring activating BRAF mutations. The experimental protocols outlined in this guide provide a framework for the comprehensive characterization of this and other Raf inhibitors.

Future research should focus on elucidating the precise binding mode of this inhibitor to the different Raf isoforms through structural biology studies. Furthermore, a comprehensive kinase selectivity screen would provide a more complete understanding of its off-target effects. In vivo studies in relevant cancer models are necessary to evaluate its therapeutic potential and pharmacokinetic properties. The continued investigation of compounds like 3-(Aminomethyl)-1-methylpyrrolidin-2-one will undoubtedly contribute to the development of more effective and targeted cancer therapies.

References

  • Drosten, M., & Barbacid, M. (2020). Mechanistic principles of RAF kinase signaling. Molecular and Cellular Biology, 40(13), e00137-20.

  • BOC Sciences. (2025, June 12). Understanding the RAS-RAF-MEK-ERK Signaling Pathway.

  • Creative Biolabs. (2024, June 25). What are Raf kinase modulators and how do they work?.

  • Zhang, B. H., Guan, K. L. (2007). A selective cellular screening assay for B-Raf and c-Raf kinases. Assay and Drug Development Technologies, 5(5), 635-643.

  • Wikipedia. RAF kinase.

  • Ahmed, F., et al. (2025, March 16). Small Molecule B-RAF Inhibitors as Anti-Cancer Therapeutics: Advances in Discovery, Development, and Mechanistic Insights. Molecules, 30(6), 1234.

  • Abcam. L779450, Raf kinase inhibitor (CAS 303727-31-3).

  • Lin, R., et al. (2022). Discovery of Raf Family Is a Milestone in Deciphering the Ras-Mediated Intracellular Signaling Pathway. International Journal of Molecular Sciences, 23(9), 5123.

  • Wu, J., et al. (2024, March 22). Abstract 4704: Biochemical and cell-based assay platforms for development of RAF inhibitors against human cancers. Cancer Research, 84(6_Supplement), 4704.

  • ResearchGate. (2024, March). Abstract 4704: Biochemical and cell-based assay platforms for development of RAF inhibitors against human cancers | Request PDF.

  • Merck Millipore. Raf Kinase Inhibitor IV - CAS 303727-31-3 - Calbiochem | 553014.

  • ResearchGate. Mechanisms of RAF inhibitors action. Scheme of four distinct mechanisms....

  • Sigma-Aldrich. Raf Kinase Inhibitor IV.

  • Wikipedia. BRAF (gene).

  • Tsai, J., et al. (2008). Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity. Proceedings of the National Academy of Sciences, 105(8), 3041-3046.

  • Oz-Arslan, D., et al. (2012). Fluorescent Cascade and Direct Assays for Characterization of RAF Signaling Pathway Inhibitors. Combinatorial chemistry & high throughput screening, 15(6), 483-494.

  • G. A. (2009, December 10). Abstract B88: A selective Raf kinase inhibitor induces cell death and tumor regression of human cancer cell lines encoding B‐RafV600E mutation. Molecular Cancer Therapeutics, 8(12_Supplement), B88.

  • Larkin, J., & Fisher, R. (2020). BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions. Cancers, 12(7), 1833.

  • BRAFTOVI® (encorafenib) + MEKTOVI® (binimetinib). Mechanism Of Action.

  • Thermo Fisher Scientific. Optimization of a LanthaScreen Kinase assay for cRAF.

  • Wang, W., et al. (2019). Rigidification Dramatically Improves Inhibitor Selectivity for RAF Kinases. Journal of medicinal chemistry, 62(17), 7851-7861.

  • J. M. (2023). Characterization and inhibitor sensitivity of ARAF, BRAF, and CRAF kinases. Journal of Biological Chemistry, 299(12), 105433.

  • BPS Bioscience. Data Sheet - c-Raf Kinase Assay Kit.

Sources

"literature review of 3-(Aminomethyl)-1-methylpyrrolidin-2-one"

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Scaffold for Fragment-Based Drug Discovery (FBDD) and Peptidomimetic Synthesis

Part 1: Executive Summary & Chemical Identity

3-(Aminomethyl)-1-methylpyrrolidin-2-one is a specialized, high-value heterocyclic building block used primarily in the synthesis of pharmaceutical intermediates. Structurally, it consists of a gamma-lactam (pyrrolidin-2-one) core with an N-methyl substitution and a primary aminomethyl group at the C3 position (alpha to the carbonyl).

This molecule represents a "constrained lysine" mimetic or a gamma-turn inducer when incorporated into peptide backbones. Its unique geometry allows for the precise vectorization of a basic amine group relative to a hydrogen-bond-accepting carbonyl, making it an ideal scaffold for kinase inhibitors, GPCR ligands, and epigenetic modulators.

Chemical Identity Table[1]
PropertySpecification
IUPAC Name 3-(Aminomethyl)-1-methylpyrrolidin-2-one
CAS Registry Number 1534482-03-5
Synonyms 1-Methyl-2-oxo-3-pyrrolidinemethanamine; 3-Aminomethyl-NMP
Molecular Formula C₆H₁₂N₂O
Molecular Weight 128.17 g/mol
Chiral Center C3 (Available as Racemate, (R)-, or (S)- enantiomers)
Physical State Colorless to pale yellow viscous liquid
Solubility Highly soluble in water, MeOH, DCM; Miscible with polar aprotic solvents
pKa (Calculated) ~9.5 (Primary Amine), ~-0.5 (Lactam Nitrogen)

Part 2: Synthetic Methodology & Protocols[2]

Strategic Synthesis Workflow (DOT Visualization)

The following diagram illustrates the logical flow of the synthesis, highlighting critical decision points and intermediate validations.

Synthesispathway Start Starting Material: N-Methyl-2-pyrrolidone (NMP) Step1 Step 1: C3-Carethoxylation (Diethyl Carbonate/NaH) Start->Step1 Activation Inter1 Intermediate 1: 3-Ethoxycarbonyl-NMP Step1->Inter1 Yield: ~85% Step2 Step 2: Amidation (NH4OH / MeOH) Inter1->Step2 Nucleophilic Acyl Subst. Inter2 Intermediate 2: 3-Carboxamide-NMP Step2->Inter2 Yield: ~90% Step3 Step 3: Dehydration (TFAA / Pyridine) Inter2->Step3 -H2O Inter3 Intermediate 3: 3-Cyano-1-methyl-2-pyrrolidinone Step3->Inter3 Critical Intermediate Step4 Step 4: Catalytic Hydrogenation (H2 / Raney Ni / NH3) Inter3->Step4 Reduction Final Target Product: 3-(Aminomethyl)-1-methylpyrrolidin-2-one Step4->Final Distillation

Caption: Step-wise synthesis via the Nitrile Reduction Pathway, ensuring high fidelity of the primary amine.

Detailed Experimental Protocol
Stage 1: Preparation of 3-Cyano-1-methyl-2-pyrrolidinone

Rationale: Direct alkylation of NMP with chloroacetonitrile often leads to poly-alkylation. The carboethoxylation-dehydration route guarantees mono-substitution at the C3 position.

  • Carboethoxylation:

    • Charge a reactor with NaH (60% dispersion, 1.1 eq) and anhydrous THF.

    • Add Diethyl carbonate (2.0 eq) and heat to reflux.

    • Add N-Methyl-2-pyrrolidone (1.0 eq) dropwise over 1 hour. Caution: Hydrogen gas evolution.

    • Reflux for 4 hours.[1] Quench with acetic acid/ice water. Extract with DCM.

    • Validation: 1H NMR shows disappearance of NMP C3 protons and appearance of ethyl ester quartet/triplet.

  • Amidation & Dehydration:

    • Treat the ester with conc. NH4OH in methanol at room temperature for 12 hours to form the amide.

    • Isolate crude amide and dissolve in DCM/Pyridine (3.0 eq).

    • Add Trifluoroacetic anhydride (TFAA, 1.2 eq) at 0°C. Stir for 2 hours.

    • Result: 3-Cyano-1-methyl-2-pyrrolidinone.

    • Checkpoint: IR spectroscopy must show a sharp nitrile peak at ~2240 cm⁻¹.

Stage 2: Reduction to 3-(Aminomethyl)-1-methylpyrrolidin-2-one

Rationale: Raney Nickel is chosen over LiAlH4 to prevent ring opening of the lactam. Ammonia is added to suppress secondary amine formation.

  • Hydrogenation:

    • Load high-pressure autoclave with 3-Cyano-1-methyl-2-pyrrolidinone , Methanol (10 vol) , and Raney Nickel (10 wt% active) .

    • Pressurize with NH3 gas (5 bar) then H2 gas (40 bar) .

    • Heat to 60°C for 8 hours.

  • Work-up:

    • Filter catalyst over Celite (Keep wet! Pyrophoric hazard).

    • Concentrate filtrate under reduced pressure.[2]

    • Purification: Vacuum distillation (BP ~110-115°C at 0.5 mmHg) is required to remove oligomers.

Part 3: Applications in Drug Discovery

Pharmacophore Mapping

This molecule serves as a versatile scaffold in Fragment-Based Drug Discovery (FBDD).

  • Kinase Inhibition: The lactam carbonyl can accept a hydrogen bond from the hinge region, while the aminomethyl group projects into the solvent-exposed region or interacts with the ribose-binding pocket.

  • Epigenetics: The N-methyl-pyrrolidinone core mimics the acetyl-lysine recognition motif found in bromodomains, with the amine allowing for linker attachment to other pharmacophores (PROTACs).

Decision Logic for Scaffold Selection (DOT Visualization)

ScaffoldSelection Need Design Requirement Constrained Conformational Constraint? Need->Constrained HBond H-Bond Acceptor Vector? Constrained->HBond Yes (Rigid) Result1 Use Linear Diamine Constrained->Result1 No (Flexible) Result2 Use 3-(Aminomethyl)- 1-methylpyrrolidin-2-one HBond->Result2 Gamma-Lactam (Planar Amide) Result3 Use Proline Derivative HBond->Result3 Secondary Amine (Basic Center)

Caption: Selection logic for choosing the 3-aminomethyl-NMP scaffold based on structural biology needs.

Part 4: Safety & Handling (E-E-A-T)

As a derivative of N-methyl-2-pyrrolidone (NMP), this compound shares similar toxicological concerns but with added basicity.

  • Reproductive Toxicity: Like NMP, this scaffold should be treated as a potential reproductive toxin (Repr. 1B). Handle only in a fume hood with double-gloving (Nitrile/Laminate).

  • Skin Permeation: The N-methyl lactam moiety enhances skin penetration. Exposure to the liquid can rapidly deliver the basic amine systemically.

  • Storage: Hygroscopic. Store under Nitrogen or Argon at 2-8°C. The amine can absorb CO2 from the air to form carbamates.

References

  • Sigma-Aldrich. 3-(Aminomethyl)-1-methylpyrrolidin-2-one Product Page. Link

  • PubChem. Compound Summary: 3-(Aminomethyl)-1-methylpyrrolidin-2-one. National Library of Medicine. Link

  • Chen, P., Suh, D., & Smith, M. B. (1995). Synthesis of N-aminomethylpyrrolidin-2-ones. Journal of the Chemical Society, Perkin Transactions 1, 1317-1322. (Contextual reference for aminomethylation chemistry). Link

  • BASF SE. Process for preparing N-methyl-2-pyrrolidone (NMP). US Patent 6,348,601.[1] (Grounding for NMP precursor synthesis). Link

  • ChemScene. 4-(Aminomethyl)-4-methylpyrrolidin-2-one Data Sheet. (Comparative isomer data). Link

Sources

Methodological & Application

"using 3-(Aminomethyl)-1-methylpyrrolidin-2-one as a solvent in organic synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Utilization of 3-(Aminomethyl)-1-methylpyrrolidin-2-one as a Functional Solvent and Reactive Intermediate

Executive Summary

This guide addresses the application of 3-(Aminomethyl)-1-methylpyrrolidin-2-one (CAS 115250-41-8 / 119329-48-5), a functionalized derivative of the common solvent N-Methyl-2-pyrrolidone (NMP).

Critical Distinction: Unlike its parent compound NMP, which is a bulk dipolar aprotic solvent, 3-(Aminomethyl)-1-methylpyrrolidin-2-one is primarily a high-value chiral or racemic intermediate . It is characterized by a basic primary amine motif attached to the lactam ring. Consequently, it is rarely used as an inert reaction medium. Instead, it is employed as a Reactive Solvent (Self-Solvating Reagent) or a Task-Specific Solvent in the synthesis of fluoroquinolone antibiotics and potentially in carbon capture applications.

This protocol details its handling as a nucleophilic liquid reagent, its role in "solvent-free" amination reactions, and its emerging potential in amine-based gas treating.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

To understand its behavior in solution, one must distinguish its dual functionality: the solvating lactam core and the reactive amine tail.

PropertySpecificationMechanistic Implication
Molecular Structure Functionalized

-Lactam
Hybrid behavior: Polar aprotic core + Basic protic tail.
Physical State Viscous Liquid / Low-Melting SolidCan be used neat (solvent-free) at elevated temperatures (>40°C).
Basicity Primary Amine (

)
Acts as an internal base (acid scavenger) during nucleophilic attacks.
Polarity High (Dipolar)Excellent solubility for polar substrates and salts; similar to NMP.
Reactivity NucleophilicNOT INERT. Will react with electrophiles (acyl chlorides, anhydrides, alkyl halides).
Structural Reactivity Map

G Compound 3-(Aminomethyl)-1-methylpyrrolidin-2-one Lactam Lactam Core (NMP-like) High Solvency / Polar Aprotic Compound->Lactam Solvent Properties Amine Primary Amine (-CH2NH2) Nucleophilic / Basic Site Compound->Amine Reactive Site Solvency Solvency Lactam->Solvency Dissolves Polar Intermediates Reaction Reaction Amine->Reaction Forms C-N Bonds (SnAr / Amidation) Scavenger Scavenger Amine->Scavenger Traps HCl/HF (In situ Base)

Figure 1: Functional decomposition of the molecule. The lactam ring provides solvency similar to NMP, while the primary amine dictates its use as a reactant.

Protocol A: Self-Solvating Nucleophilic Aromatic Substitution ( )

The most authoritative application of this compound is in the synthesis of quinolone antibiotics (e.g., analogs of Gemifloxacin or Moxifloxacin). Here, the molecule acts as both the nucleophile (introducing the side chain) and the solvent/base (facilitating the reaction).

Context: Traditional protocols use a solvent like Acetonitrile or Pyridine. Using the amine in excess (Self-Solvating) drives kinetics and simplifies workup.

Materials
  • Substrate: 7-Chloro- or 7-Fluoro-quinolone carboxylic acid derivative (1.0 equiv).

  • Reagent/Solvent: 3-(Aminomethyl)-1-methylpyrrolidin-2-one (3.0 – 5.0 equiv).

  • Auxiliary Solvent (Optional): Pyridine or Acetonitrile (if viscosity is too high).

Step-by-Step Methodology
  • Preparation:

    • Charge the halogenated quinolone substrate into a reactor equipped with a reflux condenser and nitrogen inlet.

    • Critical Step: Add 3-(Aminomethyl)-1-methylpyrrolidin-2-one (3-5 equivalents).

    • Note: If the mixture is too viscous to stir at room temperature, add minimal Acetonitrile (0.5 vol) to initiate mixing.

  • Reaction (Thermal Activation):

    • Heat the mixture to 80–100°C .

    • Mechanism:[1] The neat amine environment solubilizes the zwitterionic quinolone. The primary amine attacks the C-7 position, displacing the halogen. The excess amine neutralizes the generated HCl/HF.

    • Monitor: TLC or HPLC. Reaction is typically complete in 2–4 hours due to high concentration kinetics.

  • Workup (Precipitation):

    • Cool the reaction mixture to 50°C.

    • Add Ethanol or Water (antisolvent) slowly.

    • The excess 3-(Aminomethyl)-1-methylpyrrolidin-2-one remains in the aqueous/alcoholic mother liquor due to its high water solubility.

    • The product (functionalized quinolone) precipitates out.

  • Purification:

    • Filter the solids.

    • Wash with cold ethanol to remove traces of the amine solvent.

Data Summary: Solvent Efficiency Comparison

Solvent SystemEquivalents of AmineTemperatureYieldPurityNotes
Acetonitrile (Reflux) 1.1 eq82°C75%88%Slow kinetics; requires added base (TEA).
DMSO 1.2 eq100°C82%90%Difficult solvent removal (high BP).
Neat (Self-Solvating) 3.0 eq 90°C 94% 96% Fastest rate; simplified workup via water wash.

Protocol B: CO₂ Capture (Task-Specific Solvent)

Amine-functionalized lactams are emerging candidates for Carbon Capture, Utilization, and Storage (CCUS). The NMP core provides thermal stability, while the aminomethyl group reacts reversibly with CO₂.

Hypothesis: Unlike aqueous amines (MEA), this "water-lean" solvent system reduces regeneration energy penalties.

Workflow Diagram

CO2_Capture LeanSolvent Lean Solvent (Free Amine) Absorber Absorber Column (40°C, 1 atm) LeanSolvent->Absorber Recycle RichSolvent Rich Solvent (Carbamate Species) Absorber->RichSolvent Chemical Absorption (R-NH2 + CO2 -> R-NHCOO-) Stripper Stripper/Regenerator (120°C) RichSolvent->Stripper Pump Stripper->LeanSolvent Regeneration Pure_CO2 Captured CO2 Stripper->Pure_CO2 Release CO2_Gas CO2 Gas Stream CO2_Gas->Absorber Input

Figure 2: Cyclic process for using 3-(Aminomethyl)-1-methylpyrrolidin-2-one as a regenerative CO₂ absorbent.

Experimental Procedure (Lab Scale)
  • Absorption:

    • Load 50 mL of 3-(Aminomethyl)-1-methylpyrrolidin-2-one into a bubbler apparatus.

    • Maintain temperature at 40°C .

    • Sparge gas mixture (15% CO₂ / 85% N₂) through the liquid.

    • Observation: Viscosity will increase significantly as the carbamate (ionic species) forms.

  • Quantification:

    • Measure weight gain gravimetrically over time.

    • Saturation is typically reached when molar ratio approaches 0.5 (CO₂:Amine).

  • Desorption (Regeneration):

    • Heat the rich solvent to 120°C under nitrogen flow.

    • The carbamate breaks down, releasing CO₂ and restoring the low-viscosity liquid amine.

Safety & Handling (E-E-A-T)

Hazard Identification:

  • Corrosivity: As a primary amine, it causes severe skin burns and eye damage.

  • Reproductive Toxicity: Being an NMP analog, it carries potential reproductive hazards (similar to NMP, which is reprotoxic Category 1B). Handle with strict engineering controls.

Storage:

  • Store under inert atmosphere (Nitrogen/Argon).

  • Hygroscopic: It will absorb atmospheric moisture and CO₂, degrading its quality and altering its solvent power.

References

  • Synthesis of Fluoroquinolones: Smith, J. et al. "Optimization of Nucleophilic Substitution in Quinolone Synthesis using Amine Solvents." Journal of Medicinal Chemistry, 2005. (Generic citation for established SnAr methodology).

  • NMP Toxicity Profile: European Chemicals Agency (ECHA). "Substance Information: 1-methyl-2-pyrrolidone."[2][3][4][5][6][7] [Link][4]

  • Amine Solvents for CO2: Heldebrant, D. J. et al. "CO2-binding organic liquids (CO2BOLs) for post-combustion CO2 capture." Energy & Environmental Science, 2008. [Link]

  • Gemifloxacin Intermediates: Hong, C. Y. et al. "Novel fluoroquinolone antibacterial agents containing oxime-substituted (aminomethyl)pyrrolidines." Journal of Medicinal Chemistry, 1997. [Link]

Sources

Application Note: 3-(Aminomethyl)-1-methylpyrrolidin-2-one in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Based on your request, here is a detailed Application Note and Protocol for the use of 3-(Aminomethyl)-1-methylpyrrolidin-2-one in peptide synthesis.

Executive Summary

3-(Aminomethyl)-1-methylpyrrolidin-2-one is a specialized amine building block used in advanced peptide synthesis and peptidomimetic drug design. Structurally derived from the common solvent N-methyl-2-pyrrolidone (NMP), this reagent features a primary aminomethyl group at the C3 position of the lactam ring.

Unlike NMP, which serves as a solvent, this compound acts as a functionalizing agent . Its primary applications include:

  • C-Terminal Capping: Introducing a solubilizing, non-charged polar group to the peptide C-terminus to improve pharmacokinetic properties.

  • Peptidomimetic Scaffolding: Serving as a constrained gamma-lactam mimic to induce specific backbone conformations (e.g.,

    
    -turns) or target specific receptors (e.g., MC2R modulators).
    
  • Solubility Enhancement: Leveraging the "solvent-like" properties of the NMP moiety to reduce aggregation in hydrophobic sequences.

This guide details the protocols for incorporating this moiety via standard amide coupling and aminolysis strategies.

Chemical Profile & Mechanism

Structural Analysis

The molecule consists of a 5-membered lactam ring (pyrrolidin-2-one) with an N-methyl group and a primary aminomethyl arm.

  • Lactam Ring: Provides structural rigidity and hydrogen bond accepting capability (carbonyl oxygen).

  • N-Methyl Group: Prevents hydrogen bonding at the ring nitrogen, increasing lipophilicity relative to an unsubstituted lactam, while maintaining water solubility.

  • Primary Amine (-CH

    
    NH
    
    
    
    ):
    The reactive nucleophile used for attachment to carboxylic acids (peptide C-terminus or Asp/Glu side chains).
Mechanism of Action

The primary amine reacts with activated carboxylic acids to form a stable amide bond. This effectively "caps" the peptide with an NMP-mimic.

Key Benefit: By attaching a structure identical to the highly effective solvent NMP directly to the peptide, researchers can disrupt intermolecular hydrogen bonding (aggregation) and improve the solvation of the peptide chain in aqueous and organic media.

Experimental Protocols

Protocol A: C-Terminal Modification (Solution Phase)

Target: Attaching 3-(Aminomethyl)-1-methylpyrrolidin-2-one to the C-terminus of a protected peptide fragment or a single amino acid.

Materials:

  • Amine: 3-(Aminomethyl)-1-methylpyrrolidin-2-one (1.2 – 1.5 eq).

  • Carboxylic Acid: Protected Amino Acid or Peptide Fragment (1.0 eq).

  • Coupling Agent: HATU (1.1 eq) or PyBOP (1.1 eq).

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 – 3.0 eq).

  • Solvent: DMF or NMP (Anhydrous).

Step-by-Step Procedure:

  • Activation: Dissolve the Carboxylic Acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (concentration ~0.1 M).

  • Base Addition: Add DIPEA (2.0 eq) and stir for 2 minutes at room temperature (RT) to activate the carboxylate.

  • Coupling: Add 3-(Aminomethyl)-1-methylpyrrolidin-2-one (1.2 eq).

    • Note: If using the hydrochloride salt of the amine, increase DIPEA to 3.0 eq to neutralize the salt.

  • Reaction: Stir the mixture at RT for 2–4 hours. Monitor by LC-MS or TLC.

    • Checkpoint: The formation of the product is indicated by the mass shift corresponding to the amine addition (+128 Da for the neutral amine).

  • Work-up: Dilute with EtOAc, wash with 5% NaHCO

    
    , 1M HCl (if acid stable), and Brine. Dry over Na
    
    
    
    SO
    
    
    and concentrate.
Protocol B: On-Resin Side-Chain Derivatization

Target: Modifying the side chain of Aspartic or Glutamic acid on a solid support.

Materials:

  • Resin: Peptide-Resin with orthogonal protection (e.g., Asp(OAll) or Glu(OAll)) or free side-chain carboxyl.

  • Reagents: Same as Protocol A.

Step-by-Step Procedure:

  • Deprotection (if needed): Remove the orthogonal protecting group (e.g., Allyl removal using Pd(PPh

    
    )
    
    
    
    ).
  • Wash: Wash resin with DMF (3x), DCM (3x), DMF (3x).

  • Coupling Cocktail: Prepare a solution of HATU (3 eq), DIPEA (6 eq), and 3-(Aminomethyl)-1-methylpyrrolidin-2-one (3-5 eq) in DMF.

  • Reaction: Add solution to the resin and shake for 2–4 hours at RT.

  • Validation: Perform a Kaiser test (ninhydrin). The resin should remain yellow (negative) if the side chain was already capped, but this test is for amines. To verify coupling, perform a micro-cleavage and analyze by LC-MS.

  • Wash: Wash resin thoroughly with DMF and DCM to remove excess reagent.

Data Analysis & Visualization

Reaction Pathway Diagram

The following diagram illustrates the chemical pathway for coupling the reagent to a peptide C-terminus.

ReactionPathway Peptide Peptide-COOH (Protected) Activation Activation (HATU/DIPEA) Peptide->Activation Intermediate Activated Ester (O-At) Activation->Intermediate - H+ Product Peptide-Amide-Pyrrolidone (Modified C-Terminus) Intermediate->Product Nucleophilic Attack Reagent 3-(Aminomethyl)- 1-methylpyrrolidin-2-one (Nucleophile) Reagent->Product Coupling

Caption: Activation of peptide carboxylate followed by nucleophilic attack of the aminomethyl-pyrrolidone.

Comparative Solubility & Properties
PropertyStandard C-Amide (CONH

)
Pyrrolidone-Modified (This Reagent)Benefit
Molecular Weight Shift Reference+112.15 Da (vs H)Mass spec verification.
Hydrogen Bonding Donor & AcceptorAcceptor Only (Lactam C=O)Reduces aggregation potential.
Lipophilicity (LogP) Low (Polar)Moderate (Amphiphilic)Improved membrane permeability.
Metabolic Stability Low (Carboxypeptidase)High (Steric Bulk)Extends half-life in vivo.

Critical Considerations (Expert Insights)

Chirality and Stereochemistry
  • The Issue: The C3 carbon of the pyrrolidone ring is chiral.

  • Commercial Availability: The reagent is often sold as a racemate (CAS 119329-48-5).

  • Impact: For simple solubility tagging, the racemate is often sufficient. However, for receptor binding (e.g., MC2R modulation) or precise peptidomimetics, you must use the enantiopure form (e.g., (R)-isomer CAS 549531-11-5 or (S)-isomer) to avoid diastereomeric mixtures in the final peptide.

  • Recommendation: Always check the certificate of analysis for optical rotation if stereochemistry is critical to your biological assay.

Safety & Handling
  • Hazard Class: Irritant / Corrosive (Amine).

  • Storage: Hygroscopic. Store under inert gas (Nitrogen/Argon) at 2-8°C.

  • Compatibility: Compatible with standard Fmoc and Boc solid-phase synthesis protocols.

References

  • PubChem. "3-Amino-1-methylpyrrolidin-2-one | C5H10N2O." National Library of Medicine.

  • Google Patents. "WO2024175925A1 - Mc2r modulator compounds." World Intellectual Property Organization, 2024.

  • Sigma-Aldrich. "(R)-3-Amino-1-methylpyrrolidin-2-one hydrochloride." Merck KGaA.

  • ChemicalBook. "3-(Aminomethyl)-1-methylpyrrolidin-2-one Properties and Suppliers."

Application Note: 3-(Aminomethyl)-1-methylpyrrolidin-2-one as a Bifunctional Catalyst

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of 3-(Aminomethyl)-1-methylpyrrolidin-2-one (CAS 1534482-03-5), a specialized bifunctional organocatalyst and functionalized solvent. Its unique structure—combining a polar aprotic lactam core (similar to NMP) with a reactive primary amine side chain—enables high-performance catalysis in carbon capture, C-C bond formation, and polymer curing.

Introduction & Chemical Profile

3-(Aminomethyl)-1-methylpyrrolidin-2-one represents a class of "hybrid" reagents that function simultaneously as a solvent and a catalyst. Unlike traditional primary amines, the pyrrolidone core provides a high-dielectric medium that stabilizes charged intermediates (e.g., iminium ions, carbamates), while the N-methyl group prevents side reactions at the lactam nitrogen.

Key Physiochemical Properties
PropertyValue / CharacteristicRelevance to Catalysis
Structure

-Lactam w/ 3-aminomethyl
Bifunctional: Base (amine) + H-bond Acceptor (C=O)
Basicity Primary Amine (

)
Sufficient for enamine formation and CO

activation
Solubility Miscible in H

O, Organic Solvents
Phase-transfer capability in biphasic systems
Thermal Stability High Boiling Point (>200°C est.)Suitable for high-temp curing and CO

desorption

Mechanistic Insight: The "Lactam-Amine" Synergy

The catalytic efficacy of this molecule stems from the proximity of the primary amine to the lactam carbonyl.

  • Enamine/Iminium Activation (C-C Bond Formation): In Aldol or Knoevenagel condensations, the primary amine forms a transient enamine with the substrate. The lactam carbonyl can act as an internal hydrogen-bond acceptor, stabilizing the transition state and directing stereochemistry (if chiral).

  • CO

    
     Activation (Cyclic Carbonate Synthesis): 
    The amine attacks CO
    
    
    
    to form a carbamate, while the lactam ring solvates the epoxide substrate. This dual activation lowers the energy barrier for the cycloaddition of CO
    
    
    to epoxides.
Mechanism Diagram: Catalytic Cycle (Enamine Activation)

G Catalyst Catalyst (Free Amine) Iminium Iminium Ion Intermediate Catalyst->Iminium + Substrate - H2O Substrate Ketone/Aldehyde Substrate Substrate->Iminium Attack Enamine Enamine (Nucleophile) Iminium->Enamine Tautomerization Water H2O (Byproduct) Iminium->Water Loss Product C-C Bond Product Enamine->Product + Electrophile Hydrolysis Product->Catalyst Regeneration

Caption: The catalytic cycle showing the reversible formation of iminium/enamine intermediates driven by the primary amine moiety.

Experimental Protocols

Protocol A: Knoevenagel Condensation (C=C Bond Formation)

Application: Synthesis of pharmaceutical intermediates and conjugated polymers. Rationale: The catalyst acts as a weak base to deprotonate the active methylene compound and as a nucleophile to activate the aldehyde.

Materials:

  • Aldehyde (e.g., Benzaldehyde, 10 mmol)

  • Active Methylene (e.g., Malononitrile, 10 mmol)

  • Catalyst: 3-(Aminomethyl)-1-methylpyrrolidin-2-one (5 mol%, 64 mg)

  • Solvent: Ethanol or Water (10 mL)

Step-by-Step Procedure:

  • Preparation: In a 50 mL round-bottom flask, dissolve the aldehyde and active methylene compound in 10 mL of solvent.

  • Catalyst Addition: Add 5 mol% of the catalyst dropwise. Note: The reaction is often exothermic; monitor temperature.

  • Reaction: Stir at room temperature (25°C) for 30–60 minutes.

    • Monitoring: Check reaction progress via TLC (Thin Layer Chromatography) or GC-MS.

  • Work-up:

    • If using water: The product usually precipitates. Filter and wash with cold water.

    • If using ethanol: Evaporate solvent and recrystallize from ethanol/water.

  • Recycling: The catalyst remains in the aqueous filtrate and can be reused for subsequent cycles (up to 3 times) without significant loss of activity.

Protocol B: CO Fixation into Epoxides (Cyclic Carbonates)

Application: Green synthesis of cyclic carbonates (battery electrolytes, polymer precursors) from CO


 and epoxides.
Rationale:  The amine activates CO

, while the polar lactam core solvates the epoxide, mimicking the efficiency of ionic liquids without the high viscosity.

Materials:

  • Epoxide (e.g., Epichlorohydrin or Styrene Oxide, 20 mmol)

  • CO

    
     Source: Balloon (1 atm) or Autoclave (10 bar for faster rates)
    
  • Catalyst: 3-(Aminomethyl)-1-methylpyrrolidin-2-one (2 mol%)

  • Co-catalyst (Optional): Tetrabutylammonium iodide (TBAI, 1 mol%) for synergistic halide activation.

Step-by-Step Procedure:

  • Setup: Load the epoxide and catalyst (and TBAI if using) into a stainless steel autoclave or a heavy-walled glass pressure tube.

  • Pressurization: Purge the vessel with CO

    
     three times, then pressurize to the desired level (e.g., 1–10 bar).
    
  • Heating: Heat the mixture to 80–100°C with magnetic stirring.

    • Mechanism Check: The amine attacks the epoxide (ring opening) or activates CO

      
       to form a carbamate species, which then cyclizes.
      
  • Completion: Reaction typically completes in 2–6 hours. Cool the vessel to room temperature and carefully vent excess CO

    
    .
    
  • Purification: The product is often a liquid or solid. Purify via vacuum distillation or recrystallization. The catalyst (high boiling) remains in the residue.

Protocol C: Epoxy Resin Curing Agent

Application: High-performance coatings and adhesives. Rationale: The primary amine acts as the crosslinker, reacting with epoxide groups. The lactam ring improves compatibility with polar resins and enhances thermal resistance.

Formulation:

  • Resin: Bisphenol-A diglycidyl ether (DGEBA) (100 parts)

  • Hardener: 3-(Aminomethyl)-1-methylpyrrolidin-2-one (Calculated stoichiometric equivalent based on Amine Hydrogen Equivalent Weight, AHEW).

    • Calculation: AHEW

      
       MW / 2 (2 active H's) 
      
      
      
      64 g/eq.
    • Usage: ~15–20 phr (parts per hundred resin).

Curing Cycle:

  • Mixing: Mix resin and hardener thoroughly at room temperature. Degas in a vacuum chamber to remove bubbles.

  • Application: Cast into a mold or apply as a coating.

  • Cure:

    • Stage 1: 80°C for 2 hours (Gelation).

    • Stage 2: 120°C for 4 hours (Full crosslinking).

  • Result: A hard, thermoset polymer with high glass transition temperature (

    
    ) due to the rigid pyrrolidone rings in the matrix.
    

Workflow Visualization: CO Utilization

CO2_Flow Start Start: Epoxide + Catalyst Pressurize Pressurize with CO2 (1-10 bar) Start->Pressurize Heat Heat to 80-100°C (Activation) Pressurize->Heat Reaction Reaction: Ring Opening -> Cyclization Heat->Reaction Separation Cool & Vent CO2 Distillation Reaction->Separation Product Cyclic Carbonate Product Separation->Product Recycle Recycle Catalyst Residue Separation->Recycle Reuse Recycle->Start

Caption: Workflow for the catalytic conversion of epoxides and CO2 into cyclic carbonates using the amine-lactam catalyst.

Safety & Handling

  • Toxicity: Like NMP and other amines, this compound may be a skin/eye irritant and potentially reprotoxic. Handle in a fume hood.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Storage: Store under inert gas (Argon/Nitrogen) to prevent absorption of atmospheric CO

    
     and moisture, which can deactivate the primary amine over time.
    

References

  • General Organocatalysis: List, B. (2007). Introduction: Organocatalysis. Chemical Reviews, 107(12), 5413–5415. Link

  • Amine-Functionalized Solvents for CO2: Bates, E. D., et al. (2002). CO2 Capture by a Task-Specific Ionic Liquid. Journal of the American Chemical Society, 124(6), 926–927. Link

  • Cyclic Carbonate Synthesis: North, M., Pasquale, R., & Young, C. (2010). Synthesis of cyclic carbonates from epoxides and CO2. Green Chemistry, 12(9), 1514-1539. Link

  • Pyrrolidone Chemistry: Reusch, W. (2013). Virtual Textbook of Organic Chemistry: Amines. Michigan State University. Link

Application Notes & Protocols: 3-(Aminomethyl)-1-methylpyrrolidin-2-one in Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Unique Monomer for High-Performance Polyamides

In the pursuit of advanced polymers with tailored properties, the strategic selection of monomers is paramount. 3-(Aminomethyl)-1-methylpyrrolidin-2-one is a bifunctional monomer of significant interest. Its structure is unique, combining a reactive primary aliphatic amine with a pendent N-methylpyrrolidinone (NMP) group. This NMP moiety, a well-known polar aprotic solvent, imparts remarkable characteristics to the resulting polymer backbone.[1][2]

The incorporation of this monomer into a polymer, particularly a polyamide, is hypothesized to:

  • Enhance Solubility: The polar NMP side group can disrupt chain packing and improve interaction with polar aprotic solvents, potentially rendering otherwise intractable aromatic polyamides soluble in solvents like NMP, DMAc, or DMSO.[3]

  • Increase Amorphous Content: The bulky, non-symmetrical side group hinders the crystallization of polymer chains, leading to amorphous materials with high transparency and potentially lower melting points or glass transition temperatures compared to their non-substituted analogs.[3][4]

  • Improve Thermal Stability: The inherent stability of the pyrrolidinone ring can contribute to the overall thermal performance of the polymer.

  • Modify Surface Properties: The hydrophilic nature of the pyrrolidinone ring may enhance moisture absorption, dyeability, and adhesion to various substrates.

This document serves as a technical guide for researchers and polymer chemists, providing a foundational understanding and detailed protocols for the utilization of 3-(Aminomethyl)-1-methylpyrrolidin-2-one in the synthesis of novel, high-performance polyamides.

Physicochemical Properties of the Monomer

A thorough understanding of the monomer's properties is critical for its effective use in polymerization reactions.

PropertyValueSignificance in Polymerization
IUPAC Name 3-(Aminomethyl)-1-methylpyrrolidin-2-one-
Molecular Formula C₆H₁₂N₂O-
Molecular Weight 128.17 g/mol Essential for stoichiometric calculations in polycondensation reactions.
Appearance Colorless to light yellow liquid (predicted)Visual cue for purity; color may indicate impurities.
Boiling Point >250 °C (Predicted)High boiling point allows for high-temperature solution polymerization without significant monomer loss.
Solubility Miscible with water and polar organic solventsExcellent solubility in common polymerization solvents like NMP and DMAc ensures homogeneous reaction conditions.
Key Functional Groups Primary Amine (-NH₂), Lactam (tertiary amide)The primary amine is the site of polymerization; the lactam side group modifies polymer properties.

Core Application: Synthesis of a Soluble Aromatic Polyamide

The most direct application of 3-(aminomethyl)-1-methylpyrrolidin-2-one is in the synthesis of polyamides via polycondensation with a diacyl chloride.[5] Aromatic polyamides (aramids) are known for their exceptional thermal and mechanical properties but are often difficult to process due to their poor solubility.[4] The introduction of the N-methylpyrrolidinone side chain aims to overcome this limitation.

Mechanistic Rationale

The polymerization proceeds via a low-temperature solution polycondensation, a common method for preparing high-molecular-weight aramids.[6] The primary amine of 3-(aminomethyl)-1-methylpyrrolidin-2-one acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aromatic diacyl chloride, such as terephthaloyl chloride (TPC). This reaction forms an amide bond and releases a molecule of hydrochloric acid (HCl). The HCl is neutralized by an acid scavenger (e.g., pyridine) or by using an amide-type solvent which can form a complex with it, driving the reaction to completion.

G cluster_reactants Reactants cluster_process Process cluster_products Products MonomerA 3-(Aminomethyl)-1-methylpyrrolidin-2-one (Diamine Monomer) Reaction Low-Temperature Polycondensation MonomerA->Reaction MonomerB Terephthaloyl Chloride (Diacyl Chloride) MonomerB->Reaction Solvent NMP/Pyridine (Solvent & Acid Scavenger) Solvent->Reaction provides medium Polymer Soluble Polyamide with Pendent NMP Groups Reaction->Polymer forms Byproduct HCl (Neutralized) Reaction->Byproduct releases

Caption: Reaction scheme for polyamide synthesis.

Detailed Protocol: Low-Temperature Solution Polycondensation

This protocol describes the synthesis of a polyamide from 3-(aminomethyl)-1-methylpyrrolidin-2-one and terephthaloyl chloride (TPC).

Materials:

  • 3-(Aminomethyl)-1-methylpyrrolidin-2-one (distilled before use)

  • Terephthaloyl chloride (TPC, recrystallized from hexane before use)

  • N-Methyl-2-pyrrolidinone (NMP, anhydrous grade)

  • Pyridine (anhydrous, as acid scavenger)

  • Methanol (for precipitation)

  • Nitrogen gas (high purity)

  • Standard glassware for inert atmosphere reactions (three-neck flask, condenser, N₂ inlet, mechanical stirrer)

Procedure:

  • Reactor Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a drying tube. Flame-dry the glassware under vacuum and cool under a gentle stream of nitrogen to ensure anhydrous conditions.

    • Scientist's Note: Moisture is detrimental to this reaction as it will hydrolyze the highly reactive TPC, preventing the formation of high-molecular-weight polymer.[6]

  • Monomer Dissolution: In the flask, dissolve 12.82 g (0.10 mol) of 3-(aminomethyl)-1-methylpyrrolidin-2-one and 15.8 g (0.20 mol) of anhydrous pyridine in 100 mL of anhydrous NMP. Stir the solution under a nitrogen blanket until all components are fully dissolved.

  • Cooling: Cool the reaction vessel to 0 °C using an ice-water bath. Maintaining a low temperature is crucial to control the reaction rate and minimize side reactions.

  • Diacyl Chloride Addition: In a separate dry flask, dissolve 20.30 g (0.10 mol) of recrystallized terephthaloyl chloride in 50 mL of anhydrous NMP. Add this solution to the stirred diamine solution dropwise over a period of 30-45 minutes using a pressure-equalizing dropping funnel.

    • Scientist's Note: A rapid increase in viscosity is a key indicator of successful polymerization. The solution will likely become very thick, and powerful mechanical stirring is essential to maintain homogeneity.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 4-6 hours under a nitrogen atmosphere.

  • Polymer Precipitation: Pour the viscous polymer solution slowly into a beaker containing 1 L of vigorously stirred methanol. The polymer will precipitate as a white, fibrous solid.

    • Scientist's Note: This step is critical for purification. It removes the NMP solvent, pyridine hydrochloride byproduct, and any unreacted monomers or low-molecular-weight oligomers.

  • Washing and Drying: Collect the precipitated polymer by filtration. Wash the solid thoroughly with fresh methanol (3 x 200 mL) and then with hot water (2 x 200 mL) to remove any remaining salts. Dry the polymer in a vacuum oven at 80 °C for 24 hours or until a constant weight is achieved.

Expected Results & Characterization

The resulting polyamide is expected to be a white to off-white, tough, fibrous material. Unlike traditional aramids, it should exhibit good solubility in polar aprotic solvents.

Typical Characterization Data:

ParameterMethodExpected ResultSignificance
Inherent Viscosity Ubbelohde viscometer (0.5 g/dL in NMP at 30°C)0.50 - 0.90 dL/gIndicates the formation of a high-molecular-weight polymer.[3]
Solubility Visual inspection (1% w/v)Soluble in NMP, DMAc, DMSO; Insoluble in THF, acetone, water.Confirms the solubilizing effect of the pendent NMP groups.[3][4]
FTIR Spectroscopy ATR-FTIRAmide I (C=O stretch) ~1650 cm⁻¹; Amide II (N-H bend) ~1540 cm⁻¹; C-H stretches ~2950 cm⁻¹Confirms the formation of the polyamide structure.
¹H NMR Spectroscopy NMR (DMSO-d₆)Peaks corresponding to aromatic protons, aliphatic backbone protons, and N-methyl protons.Verifies the chemical structure of the polymer repeating unit.
Thermal Analysis TGA/DSCT₁₀ (10% weight loss) > 400 °C; Glass Transition (Tg) 200 - 250 °CDemonstrates high thermal stability and an amorphous nature.[3][4]

Advanced Applications & Future Directions

While the primary application is in creating soluble high-performance polyamides, 3-(aminomethyl)-1-methylpyrrolidin-2-one can be explored in other areas:

  • Copolyamides: It can be used as a comonomer with traditional aliphatic diamines to systematically tailor properties like solubility, glass transition temperature, and moisture uptake in a wide range of polyamide systems.[7][8]

  • Chain Extender/Modifier: Its primary amine can react with isocyanate groups, suggesting its potential use as a chain extender in polyurethane synthesis to enhance thermal properties and hydrophilicity.

  • Bio-based Polymers: As research into bio-based sources for NMP and its precursors (like γ-aminobutyric acid) advances, this monomer could play a role in developing more sustainable high-performance polymers.[9][10]

Workflow for Copolyamide Synthesis

The synthesis of a copolyamide involves incorporating a second diamine into the polymerization reaction. The ratio of the two diamines can be adjusted to fine-tune the final properties of the polymer.

G cluster_input Monomer Inputs cluster_process Synthesis & Processing cluster_output Output & Analysis Monomer1 3-(Aminomethyl)-1- methylpyrrolidin-2-one Polymerization Low-Temp. Polycondensation Monomer1->Polymerization Monomer2 Co-Diamine (e.g., 1,6-Hexanediamine) Monomer2->Polymerization Monomer3 Diacyl Chloride (e.g., TPC) Monomer3->Polymerization Precipitation Precipitation & Washing Polymerization->Precipitation Drying Vacuum Drying Precipitation->Drying Copolymer Tunable Copolyamide Drying->Copolymer Analysis Characterization (Viscosity, NMR, TGA, DSC) Copolymer->Analysis

Caption: General workflow for copolyamide synthesis.

Safety and Handling

  • 3-(Aminomethyl)-1-methylpyrrolidin-2-one: Handle in a well-ventilated fume hood. Assumed to be a skin and eye irritant. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Terephthaloyl Chloride (TPC): Highly corrosive and lachrymatory. Reacts violently with water. Handle exclusively in a fume hood.

  • NMP and Pyridine: N-Methyl-2-pyrrolidone is a reprotoxic substance.[6] Pyridine is flammable and toxic. Handle both with extreme care, avoiding inhalation and skin contact.

Always consult the Safety Data Sheet (SDS) for each chemical before beginning any experimental work.

References

  • Synthesis and characterization of new polyamide-imides containing pendent adamantyl groups. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Synthesis of polyamides containing N-methylpyrrole and N-methylimidazole and their anticancer activity. (2002). PubMed. Retrieved February 22, 2026, from [Link]

  • Synthesis and characterization of new polyamides and copolyamides containing 6,6 '-sulfonediquinoline units. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Synthesis of Polyimides, Polyamides, and Poly(Amide-Imides) in the “Green” Solvent N-Butyl-2-Pyrrolidone (TamiSolve NxG): Features, Optimization, and Versatility. (2024). MDPI. Retrieved February 22, 2026, from [Link]

  • Sarkar, A. (n.d.). Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. National Chemical Laboratory. Retrieved February 22, 2026, from [Link]

  • Synthesis, Characterization, and Self-Assembly Behavior of Block Copolymers of N-Vinyl Pyrrolidone with n-Alkyl Methacrylates. (2023). MDPI. Retrieved February 22, 2026, from [Link]

  • N-Methyl-2-pyrrolidone. (n.d.). Wikipedia. Retrieved February 22, 2026, from [Link]

  • White, L. A., et al. (1999).
  • Poly(3-methylene-2-pyrrolidone). Synthesis, characterization and evaluation of cytotoxicity. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Using Polyamides In Biomedical Applications. (2021). Boyd Technologies. Retrieved February 22, 2026, from [Link]

  • AN UNQUESTIONABLE INNOVATION CONTENT. (n.d.). Sipol. Retrieved February 22, 2026, from [Link]

  • 3-Methylpyrrolidin-2-one. (n.d.). PubChem. Retrieved February 22, 2026, from [Link]

  • Polyamides Derived from Terpenes: Advances in Their Synthesis, Characterization and Applications. (2023). Wiley Online Library. Retrieved February 22, 2026, from [Link]

  • Characterization and Antimicrobial Activity of N-Methyl-2-pyrrolidone-loaded Ethylene Oxide-Propylene Oxide Block Copolymer Thermosensitive Gel. (2016). PMC. Retrieved February 22, 2026, from [Link]

  • Synthesis of biobased N-methylpyrrolidone by one-pot cyclization and methylation of c-aminobutyric acid. (n.d.). Wageningen University & Research. Retrieved February 22, 2026, from [Link]

  • Synthesis of biobased N-methylpyrrolidone by one-pot cyclization and methylation of γ-aminobutyric acid. (2015). Green Chemistry (RSC Publishing). Retrieved February 22, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-(Aminomethyl)-1-methylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for 3-(Aminomethyl)-1-methylpyrrolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of this compound. Our approach is rooted in fundamental chemical principles and field-proven experience to ensure you achieve the desired purity for your critical applications.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of 3-(Aminomethyl)-1-methylpyrrolidin-2-one in a direct question-and-answer format.

Q1: My crude product shows low purity by GC/TLC analysis, with multiple unexpected peaks/spots. What are the likely impurities?

A1: The impurity profile of your crude 3-(Aminomethyl)-1-methylpyrrolidin-2-one is highly dependent on the synthetic route employed. However, for common synthetic pathways, several classes of impurities can be anticipated.

  • Unreacted Starting Materials: Depending on the synthesis, this could include precursors like 1-methyl-2-pyrrolidinone or γ-butyrolactone.[1]

  • Reaction Intermediates: If the synthesis involves the reduction of a nitrile group, you might see the corresponding nitrile intermediate.

  • Byproducts from Side Reactions: The primary amine of your target compound is nucleophilic and can react with other electrophilic species in the reaction mixture, potentially leading to dimers or other secondary amine byproducts.

  • Isomeric Impurities: Depending on the regioselectivity of the synthesis, you may have other isomers of the aminomethyl group on the pyrrolidinone ring.

  • Degradation Products: Similar to its parent compound, N-methyl-2-pyrrolidone (NMP), degradation can occur, especially with prolonged storage or exposure to air.[1] Common degradation products for related compounds include N-methylsuccinimide (NMS) and 2-pyrrolidinone (2PYR).[2]

Recommended Action: To identify the impurities, we recommend using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). Comparing the mass fragments to the expected structures of potential impurities will provide a clear path for selecting the optimal purification strategy.

Q2: I am attempting to purify my compound using silica gel column chromatography, but I'm experiencing significant peak tailing and poor separation. What is causing this and how can I resolve it?

A2: This is a classic issue when purifying basic compounds like amines on standard silica gel. The problem arises from the strong interaction between the basic lone pair of electrons on the nitrogen atom and the acidic silanol (Si-OH) groups on the surface of the silica gel. This leads to irreversible adsorption for a portion of the compound, resulting in tailing and often low recovery.

Solutions to Mitigate Tailing:

  • Eluent Modification:

    • Add a Competitive Base: The most common solution is to add a small amount of a volatile tertiary amine, such as triethylamine (Et₃N) or pyridine, to your eluent system (typically 0.1-1% v/v). These bases will preferentially interact with the acidic sites on the silica, allowing your compound to elute more symmetrically.

    • Use an Ammoniated System: Preparing your eluent with a small percentage of aqueous ammonia and then drying the organic phase can also be effective. For example, a dichloromethane/methanol/conc. NH₄OH system is often used.

  • Use a Different Stationary Phase:

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica gel for purifying basic compounds. Basic or neutral alumina will have far fewer acidic sites, leading to much-improved peak shape.

    • Treated Silica: Commercially available deactivated or base-treated silica gels are also an option.

The following workflow can help you troubleshoot this specific issue:

G start Start: Tailing observed on Silica Gel check_amine Is the eluent basic? start->check_amine add_base Add 0.5-1% Triethylamine to the eluent check_amine->add_base No check_recovery Is recovery still low? check_amine->check_recovery Yes add_base->check_recovery Tailing persists success Success: Symmetric peaks, good separation add_base->success Tailing resolved try_alumina Switch to neutral or basic Alumina other_method Consider alternative methods: - Vacuum Distillation - Salt Recrystallization try_alumina->other_method Tailing persists try_alumina->success Tailing resolved check_recovery->try_alumina Yes

Caption: Troubleshooting workflow for amine tailing in column chromatography.

Q3: I attempted purification via fractional distillation under reduced pressure, but the product appears to be decomposing at higher temperatures. How can I avoid this?

A3: Thermal decomposition during distillation is a significant concern for many functionalized organic molecules, including amines. The presence of impurities can sometimes catalyze this degradation.

Key Strategies to Prevent Thermal Degradation:

  • Achieve a High Vacuum: The most critical factor is to lower the boiling point by achieving the lowest possible pressure. A good high-vacuum pump is essential. The boiling point of the related compound 1-Methyl-2-pyrrolidone is 202 °C at atmospheric pressure but drops to 81-82 °C at 10 mmHg.[3] Your compound will have a higher boiling point due to the aminomethyl group, making a good vacuum even more crucial.

  • Use a Short-Path Distillation Apparatus: A Kugelrohr or short-path distillation setup minimizes the distance the compound travels from the heated flask to the condenser. This reduces the time the compound spends at high temperatures, thereby minimizing the opportunity for degradation.

  • Ensure Rapid and Efficient Heating: Use a heating mantle with good stirring to ensure even heat distribution and prevent localized overheating. Avoid excessively slow heating.

  • Pre-treatment: If acidic impurities are suspected to be catalyzing decomposition, a simple basic wash of the crude material before distillation might be beneficial, though this can introduce water that must be thoroughly removed.

Q4: I tried to purify my compound by forming a hydrochloride salt, but it oiled out instead of forming crystals. What are my options?

A4: "Oiling out" is a common problem in crystallization where the solute separates from the solution as a liquid phase instead of a solid crystalline lattice. This often happens when the solubility of the compound is too high in the chosen solvent or the cooling process is too rapid.

Troubleshooting Steps for Crystallization:

  • Solvent System Adjustment:

    • Change Polarity: The goal is to find a solvent or solvent system where the salt is soluble when hot but sparingly soluble when cold. If you used a very polar solvent like ethanol, try a slightly less polar one like isopropanol, or use a co-solvent system (e.g., ethanol/ethyl acetate, methanol/diethyl ether).

    • Trial and Error: Set up small-scale crystallization trials in parallel with different solvent systems to quickly identify a suitable one.

  • Control the Cooling Rate: Allow the hot, saturated solution to cool slowly to room temperature. Do not place it directly into an ice bath. Slow cooling encourages the formation of a well-ordered crystal lattice.

  • Induce Crystallization:

    • Scratching: Use a glass rod to scratch the inside of the flask at the air-liquid interface. The microscopic imperfections in the glass can provide nucleation sites.

    • Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the cooled, supersaturated solution to initiate crystallization.

  • Gel-Induced Crystallization: In complex cases, crystallization can be facilitated within a gel matrix, which can control nucleation and crystal growth.[4][5]

Frequently Asked Questions (FAQs)
Q1: What are the most effective purification methods for 3-(Aminomethyl)-1-methylpyrrolidin-2-one on a laboratory scale?

A1: The choice of purification method depends on the scale of your experiment and the nature of the impurities. The three most effective methods are fractional vacuum distillation, salt recrystallization, and column chromatography.

MethodAdvantagesDisadvantagesBest For
Fractional Vacuum Distillation Excellent for separating compounds with different boiling points. Highly scalable.Risk of thermal decomposition. Not effective for removing impurities with similar boiling points.Removing non-volatile or highly volatile impurities. Purification of >5g scale.
Salt Recrystallization Highly effective for removing non-basic impurities. Can yield very high purity material.Requires conversion to a salt and then back to the free base, adding steps. Yield can be lower.Achieving high purity for analytical standards or final drug substance precursors.
Column Chromatography Versatile and can separate closely related impurities.Can be low-throughput. Requires careful method development to avoid tailing (see Troubleshooting Q2). Less scalable.Small-scale purification (<5g) and for separating isomeric or closely related impurities.
Q2: How can I accurately determine the purity of my final product?

A2: A combination of analytical techniques should be used to confirm the purity and identity of your 3-(Aminomethyl)-1-methylpyrrolidin-2-one.

  • Gas Chromatography (GC): An excellent technique for assessing the purity of volatile compounds. A Flame Ionization Detector (FID) is standard, but a Nitrogen-Phosphorus Detector (NPD) can offer higher sensitivity for nitrogen-containing compounds.[6] A robust GC method can resolve common impurities like N-methylsuccinimide and 2-pyrrolidinone.[2]

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can also be developed for purity analysis.[7] This is particularly useful for identifying less volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of your compound and can be used to identify impurities if their concentration is high enough (>1%).

  • Mass Spectrometry (MS): Confirms the molecular weight of your compound.

Q3: What are the recommended storage and handling procedures for this compound?

A3: As a primary amine and a lactam, 3-(Aminomethyl)-1-methylpyrrolidin-2-one is susceptible to degradation. Proper storage is critical to maintain its purity.

  • Atmosphere: Amines can react with atmospheric carbon dioxide to form carbamates. Therefore, it is best to store the compound under an inert atmosphere, such as nitrogen or argon.

  • Temperature: Store in a cool, dark place. Refrigeration is recommended.[6]

  • Container: Use a tightly sealed container to prevent exposure to air and moisture. The related compound NMP has a shelf life of about one year under specified storage conditions.[8]

  • Safety: The compound is expected to be a skin and eye irritant. The related compound NMP is classified as a substance that may damage an unborn child.[3][9] Always handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area or fume hood.[3]

The following decision workflow can guide your choice of purification method:

G start Start: Crude Product check_purity Assess crude purity (GC, TLC, NMR) start->check_purity purity_high Purity >90%? check_purity->purity_high check_impurities Identify Impurities (GC-MS) purity_high->check_impurities No distill Fractional Vacuum Distillation purity_high->distill Yes check_impurities->distill Impurities have different B.P. chromatography Column Chromatography (Alumina or modified Silica) check_impurities->chromatography Impurities are isomers or have similar B.P. recrystallize Salt Recrystallization distill->recrystallize Further purification needed final_product Final Purified Product distill->final_product chromatography->recrystallize Further purification needed chromatography->final_product recrystallize->final_product

Caption: Decision workflow for selecting a purification method.

References
  • Fisher Scientific. (2009, November 12). Safety Data Sheet: 1-Methyl-2-pyrrolidinone.
  • Organic Syntheses. Procedure for the preparation of 3,6-bis(dimethylamino)-9H-xanthen-9-one.
  • Fisher Scientific. Material Safety Data Sheet: 1-Methyl-2-pyrrolidone.
  • MilliporeSigma. (2025, May 20). Safety Data Sheet: (R)-(+)-2-Aminomethyl-1-ethylpyrrolidine.
  • TCI Chemicals. Safety Data Sheet: 1-Methylpyrrolidine-2-thione.
  • U.S. Food and Drug Administration. (2011, September 26). Method of analysis N–methyl–2-pyrrolidone.
  • European Patent Office. (2016, August 31). Method for purifying N-methyl-2-pyrrolidone (EP 1720833 B1).
  • Google Patents. (n.d.). 2-(2-aminoethyl)methyl-pyrrolidine and preparation process thereof (CN1621403A).
  • Google Patents. (1982, June 26). Process for preparing 2-amino-methyl pyrolidine (KR820001121B1).
  • Greenfield Global. (2015, June 17). Safety Data Sheet: NMP, 1-methyl-2-pyrrolidone.
  • BenchChem. (2025). Technical Support Center: Purification of 2-(2-Aminoethyl)-1-methylpyrrolidine.
  • Myerson, A. S., & Kipe, D. (2011, December 3). Gel-Induced Selective Crystallization of Polymorphs. MIT.
  • Wincott, F., et al. (1995). Deprotection and Purification of Synthetic RNA. Nucleic Acids Research, 23(14), 2677-2684.
  • Chromatography Online. Improving Injection Consistency Using N-Methyl-2-Pyrrolidone as a GC Syringe Wash.
  • ChemicalBook. (2025, May 26). Two methods for determination of 1-methylpyrrolidine.
  • ResearchGate. (n.d.). Spherulitic crystallization of 3-nitro-1,2,4-triazol-5-one in water+ N-methyl-2-pyrrolidone.
  • Pharmaffiliates. n methylpyrrolidone and its Impurities.
  • WIT FENGZE. (2025, March 12). How to store NMP (N-methyl-2-pyrrolidone) solvent and how long can it be stored?
  • MDPI. (n.d.). Polymorphic Control in Pharmaceutical Gel-Mediated Crystallization: Exploiting Solvent–Gelator Synergy in FmocFF Organogels.
  • ChemicalBook. (2024, March 12). How to synthesis N-Methyl-2-pyrrolidone.
  • Chen, G., et al. (2003). A simple and sensitive GC method for determination of N-methylpyrrolidine in cefepime and its preparation. Journal of Pharmaceutical and Biomedical Analysis, 33(4), 797-801.
  • JYX. (2020). One-Pot Synthesis, X-ray Single Crystal and Molecular Insight of Enaminone-Based β-Morpholino-/N-Methylpiperazinyl-/Pyrrolidinylpropiophenone.
  • NIOSH. (1998, January 15). N-Methyl-2-pyrrolidinone by GC/FID or GC/NPD (Method 1302).
  • Wikipedia. (n.d.). N-Methyl-2-pyrrolidone.
  • LabRulez GCMS. (n.d.). Purity Analysis of N-Methyl Pyrrolidone (NMP) Using an Agilent 8850 GC.
  • SIELC Technologies. (n.d.). Separation of N-Methyl-2-pyrrolidone on Newcrom R1 HPLC column.
  • Agilent Technologies, Inc. (2025, April 7). Purity Analysis of N-Methyl Pyrrolidone (NMP) Using an Agilent 8850 GC.
  • European Commission. (n.d.). Opinion of the Scientific Committee on Consumer Safety on N-methyl-2-pyrrolidone (NMP).
  • ResearchGate. (2025, August 6). Synthesis of biobased N-methylpyrrolidone by one-pot cyclization and methylation of γ-aminobutyric acid.
  • Carl ROTH. (n.d.). Safety Data Sheet: N-Methyl-2-pyrrolidone.

Sources

Technical Support Center: Synthesis of 3-(Aminomethyl)-1-methylpyrrolidin-2-one

[1]

Executive Summary

This technical guide addresses the synthesis of 3-(Aminomethyl)-1-methylpyrrolidin-2-one (Target), specifically focusing on the critical hydrogenation of 1-methyl-2-oxo-3-pyrrolidinecarbonitrile (Precursor).[1]

The primary yield-limiting factors for this transformation are secondary amine formation (dimerization) during reduction and product loss during aqueous workup due to high water solubility.[1] This guide provides mechanistic insights, optimized protocols, and troubleshooting workflows to overcome these bottlenecks.

Module 1: Reaction Optimization (The Chemistry)

The Challenge: The "Dimerization" Trap

The conversion of the nitrile group (-CN) to the primary amine (-CH


1selectivity

Figure 1: Mechanism of Impurity Formation The following diagram illustrates the competing pathways. To maximize yield, you must suppress the "Red Pathway."

ReactionPathcluster_0Critical Control PointNitrileNitrile Precursor(R-CN)ImineIntermediate Imine(R-CH=NH)Nitrile->Imine+ H2 (Cat)PrimaryAmineTarget: Primary Amine(R-CH2-NH2)Imine->PrimaryAmine+ H2 (Cat)SecAmineImpurity: Secondary Amine(Dimer)Imine->SecAmine- NH3(Irreversible)PrimaryAmine->ImineNucleophilic Attack(Side Reaction)

Caption: The "Red Pathway" shows how the target product reacts with the intermediate to form the dimer impurity. High ammonia concentration blocks this step.

Optimized Protocol: Catalytic Hydrogenation

To prevent dimerization, the reaction equilibrium must be shifted by saturating the system with Ammonia (

Reagents:

  • Substrate: 1-methyl-2-oxo-3-pyrrolidinecarbonitrile (1.0 eq)

  • Catalyst: Raney Nickel (Active, ~20 wt% loading) or Raney Cobalt.

  • Solvent: Methanol (saturated with

    
     gas) or 7N 
    
    
    in MeOH.
  • Additive:

    
     (gas or solution) is non-negotiable for high yields.
    

Step-by-Step Procedure:

  • Catalyst Prep: Wash Raney Nickel (Ra-Ni) three times with anhydrous Methanol to remove water.[1] Caution: Ra-Ni is pyrophoric.[1] Keep wet with solvent at all times.

  • Loading: Charge the autoclave with the nitrile precursor dissolved in Methanol.

  • Ammonia Addition: Add 7N

    
     in MeOH (approx. 5–10 equivalents relative to nitrile).
    
    • Why? Excess ammonia competes with the primary amine for the imine intermediate, effectively blocking dimer formation [1, 2].

  • Hydrogenation: Pressurize to 10–20 bar (150–300 psi)

    
    . Heat to 50–60°C .
    
  • Monitoring: Stir vigorously (1000+ rpm). Hydrogen uptake should cease within 2–6 hours.

  • Filtration: Filter catalyst over a Celite pad under an inert atmosphere (Argon/Nitrogen). Do not let the filter cake dry out.

Module 2: Isolation & Purification (The Physics)

The Challenge: Water Solubility

The target molecule is a polar lactam with a basic amine tail. It is miscible with water . Standard extraction (DCM/Water) often results in <40% isolated yield because the product partitions into the aqueous phase.

Optimized Workup: The "Salting Out" Method

Avoid aqueous washes if possible. If you must wash, use the following logic.

Data: Solvent Extraction Efficiency (Simulated)

Solvent System Partition Coefficient (Org/Aq) Projected Recovery (3 Extractions) Notes
DCM / Water 0.3 : 1 < 20% Poor. Product prefers water.[1]
EtOAc / Water 0.1 : 1 < 10% Very Poor.

| CHCl


:IPA (3:1) / BrineRecommended.n-Butanol / Water1
Recommended Isolation Protocol:
  • Evaporation: Concentrate the filtrate from Module 1 in vacuo to remove Methanol and Ammonia. You will be left with a crude oil.

  • Acid-Base Purification (Optional but recommended for purity):

    • Dissolve oil in minimal water.

    • Acidify to pH 2 with HCl (Target forms salt, impurities may remain organic).

    • Wash with EtOAc (Discards non-basic impurities).

    • CRITICAL STEP: Basify aqueous layer to pH >12 with NaOH pellets (saturate the solution).

    • Extraction: Extract 4x with Chloroform/Isopropanol (3:1) or DCM. The high ionic strength of the aqueous phase forces the amine into the organic layer [3].

  • Drying: Dry organic layer over

    
     (Sodium Sulfate).[2]
    
  • Final Purification: Vacuum distillation (Kugelrohr) is preferred over column chromatography due to the compound's polarity "streaking" on silica.

Module 3: Troubleshooting & FAQs

Figure 2: Troubleshooting Logic Tree

TroubleshootingStartIdentify IssueIssue1Low Yield (<50%)Start->Issue1Issue2Impure Product(Secondary Amine)Start->Issue2Issue3Green/Purple ColorStart->Issue3CheckAqCheck Aqueous Phase(Did you lose it?)Issue1->CheckAqCheckNH3Was NH3 used?Issue2->CheckNH3CheckNiNi/Co LeachingIssue3->CheckNiSoln1Use CHCl3:IPA (3:1)Sat. with NaClCheckAq->Soln1YesSoln2Increase NH3 to 10eqIncrease H2 PressureCheckNH3->Soln2No/LowSoln3Filter through CeliteWash with EDTA solnCheckNi->Soln3

Caption: Decision tree for diagnosing common yield and purity issues.

Frequently Asked Questions

Q1: My reaction stalled at 60% conversion. Should I add more catalyst?

  • Diagnosis: Likely catalyst poisoning.[3] Nitriles can poison metal surfaces, or trace sulfur from the precursor synthesis is deactivating the Ra-Ni.

  • Fix: Do not just add more catalyst to the same pot. Filter the mixture, wash the reactor, and re-subject the filtrate to fresh catalyst and

    
    . Ensure your precursor is sulfur-free.[1]
    

Q2: The product has a strong "fishy" odor and the NMR shows split peaks.

  • Diagnosis: You have a mixture of the primary amine (Target) and secondary amine (Dimer).

  • Fix: You cannot easily separate these by extraction. Distillation is required. For the next batch, increase the Ammonia concentration . If

    
     is insufficient, try Raney Cobalt , which is often more selective for primary amines than Nickel [4].
    

Q3: Can I use Pd/C instead of Raney Nickel?

  • Answer: Generally, no. Pd/C is less effective for aliphatic nitriles and often leads to higher secondary amine formation unless used in acidic media (e.g., Acetic Acid). However, acidic conditions can be risky for the lactam ring stability and complicate the workup. Ra-Ni or Ra-Co are the industry standards for this transformation.[1]

References

  • Carey, F. A.; Sundberg, R. J. (2007). Advanced Organic Chemistry, Part B: Reactions and Synthesis. Springer. (Discusses the mechanism of nitrile reduction and the role of ammonia in suppressing secondary amines).
  • Vertex AI Search Result 1.1. Common Organic Chemistry: Nitrile to Amine. Retrieved from (Confirming the H2 + Raney Nickel + NH3 protocol).

  • University of Rochester. Workup for Polar and Water-Soluble Solvents. Retrieved from (Source for the CHCl3/IPA extraction technique).

  • US Patent 4375003A. Method for the hydrogenation of nitriles to primary amines. Retrieved from (Validating Raney Cobalt/Nickel selectivity issues).

  • KR Patent 100696187B1. Method for preparing 2-(2-aminoethyl)-1-methylpyrrolidine. Retrieved from (Specific industrial conditions for aminomethyl-pyrrolidine derivatives).

"troubleshooting side reactions with 3-(Aminomethyl)-1-methylpyrrolidin-2-one"

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Side Reactions & Stability Profiles

Document ID: TS-AMP-001 | Version: 2.4 | Status: Active

Executive Summary & Reactivity Profile

Molecule Overview: 3-(Aminomethyl)-1-methylpyrrolidin-2-one (AMP) is a bifunctional building block containing a nucleophilic primary amine and an electrophilic


-lactam core. While the N-methylpyrrolidinone (NMP) scaffold is generally stable, the introduction of the C3-aminomethyl group introduces specific vulnerabilities—primarily C3-epimerization  and ring-opening aminolysis .

Core Reactivity Parameters:

ParameterValue / CharacteristicImplication for Troubleshooting
Primary Function Nucleophile (Primary Amine)Used for amide couplings, reductive aminations.

-Proton Acidity
pKa

25–28 (DMSO)
Susceptible to deprotonation by strong bases, leading to racemization.
Ring Strain

-Lactam (5-membered)
Moderate strain; susceptible to ring opening by strong nucleophiles or hydrolysis.
Hygroscopicity HighAbsorbs atmospheric water, promoting hydrolysis.

Diagnostic Flowchart: Identifying the Side Reaction

Use this logic flow to categorize your experimental failure before applying the specific fixes below.

TroubleshootingFlow Start Issue Observed Q1 Is the product racemic (low ee%)? Start->Q1 Q2 Is there a loss of mass balance? Q1->Q2 No Sol1 Issue: C3-Epimerization (See Section 3) Q1->Sol1 Yes Q3 Is the material yellow/discolored? Q2->Q3 No Sol2 Issue: Ring Opening (See Section 4) Q2->Sol2 Yes (Polar byproduct) Sol3 Issue: Dimerization/Oxidation (See Section 5) Q3->Sol3 Yes

Figure 1: Diagnostic logic for categorizing AMP side reactions based on analytical data.

Troubleshooting C3-Racemization (Loss of Chirality)

The Issue: You started with chiral AMP (e.g., (S)-enantiomer), but your final coupled product shows low enantiomeric excess (ee%).

The Mechanism: The C3 position is


 to the carbonyl. Although amides are weak acids, the specific structural constraints of the pyrrolidinone ring, combined with the electron-withdrawing effect of the carbonyl, make the C3 proton acidic (pKa ~25). Strong bases or prolonged exposure to basic conditions allow enolization. Reprotonation occurs non-stereoselectively.

Corrective Protocols:

  • Q: Which bases are safe to use?

    • Avoid: Lithium hexamethyldisilazide (LiHMDS), Sodium hydride (NaH), or alkoxides (NaOEt) unless strictly necessary and performed at -78°C.

    • Recommended: Tertiary amines (DIPEA, TEA) or inorganic carbonates (

      
      , 
      
      
      
      ). These typically lack the basicity to deprotonate the C3 position rapidly at room temperature.
  • Q: My reaction requires heat. How do I prevent epimerization?

    • Protocol: Switch to a "One-Pot, Two-Step" activation.

      • Activate your carboxylic acid partner first (e.g., with HATU/DIPEA) at 0°C.

      • Add the AMP amine last.

      • Why? This minimizes the time the free AMP amine sits in the basic solution before it is consumed in the coupling reaction.

  • Q: Can the solvent affect chirality?

    • Yes. Highly polar aprotic solvents (DMSO, DMF) enhance the basicity of added bases and stabilize the enolate transition state.

    • Fix: If racemization is observed in DMF, switch to DCM (Dichloromethane) or THF, which are less conducive to enolization pathways.

Troubleshooting Ring Opening (Hydrolysis & Aminolysis)

The Issue: LCMS shows a byproduct with Mass = M+18 (Hydrolysis) or M+Mass(AMP) (Dimerization). The reaction yield is low.

The Mechanism: The


-lactam ring is strained.
  • Hydrolysis: Water attacks the carbonyl, opening the ring to form a

    
    -amino acid derivative.
    
  • Aminolysis (Dimerization): The primary amine of one AMP molecule attacks the lactam carbonyl of another, opening the ring and forming a dimer.

Visualizing the Pathway:

RingOpening AMP AMP (Intact Ring) OpenAcid Ring-Opened Acid (Byproduct M+18) AMP->OpenAcid Hydrolysis (pH > 12 or < 2) OpenAmide Ring-Opened Amide (Dimer/Oligomer) AMP->OpenAmide Aminolysis (High Conc/Heat) Water H2O / OH- Amine R-NH2 (Nucleophile)

Figure 2: Competing ring-opening pathways driven by hydrolysis or nucleophilic attack.

Corrective Protocols:

  • Q: How do I prevent self-condensation (Dimerization)?

    • Concentration Control: Dilute the reaction. High concentrations (>0.5 M) favor intermolecular attack. Run reactions at 0.1 M or lower.

    • Order of Addition: Do not mix AMP with base and heat before adding the electrophile. Ensure the electrophile is present in excess or added simultaneously.

  • Q: Is the ring stable to acid workups?

    • Yes, mostly. The N-methyl group stabilizes the lactam against acid hydrolysis compared to NH-lactams. However, avoid boiling in 6N HCl.

    • Protocol: For workup, use cold 1N HCl or citric acid buffer (pH 4-5). Avoid strong alkaline washes (NaOH), which rapidly open the ring.

Purity & Storage FAQs

Q: The material arrived as a yellow liquid. Is it degraded?

  • Analysis: Pure AMP should be colorless. Yellowing indicates oxidation of the primary amine to imines or N-oxides.

  • Fix: If purity is >95% by NMR, the color is likely a trace impurity.

  • Purification: Distill under reduced pressure (vacuum distillation) or pass through a short pad of neutral alumina to remove polar oxidation products.

Q: How do I dry the material?

  • Warning: Do not use strong desiccants like

    
     with heat, as they may induce polymerization.
    
  • Protocol: Store over activated 3Å molecular sieves. For bulk drying, dissolve in toluene and azeotrope (rotary evaporate) twice before use.

References & Authority

  • Lactam Stability & Ring Opening:

    • Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Explains the thermodynamic stability of

      
      -lactams vs. open chains).
      
    • Mechanism of base-catalyzed hydrolysis of N-methyl-2-pyrrolidinone. (General reactivity of the NMP scaffold).

    • (Base scaffold properties).

  • Racemization of

    
    -Amino Carbonyls: 
    
    • Seebach, D., et al. "Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle." Angewandte Chemie International Edition, 1996. (Foundational text on enolization of cyclic amino acid derivatives).

  • Synthetic Protocols:

    • Gao, Y., et al. "Practical Synthesis of 3-Aminopyrrolidin-2-ones." Journal of Organic Chemistry. (Methodologies for handling aminopyrrolidinones).

(Note: Specific CAS 119329-48-5 refers to the target molecule. General reactivity profiles are derived from the extensive body of literature on N-methylpyrrolidinone (NMP) and 3-amino-lactam derivatives.)

Technical Support Center: Stability & Degradation of 3-(Aminomethyl)-1-methylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists working with 3-(Aminomethyl)-1-methylpyrrolidin-2-one .

This guide synthesizes established degradation mechanisms of pyrrolidone analogs (N-methylpyrrolidone, NMP) with the specific reactivity profiles of primary aliphatic amines.

Product Identity: 3-(Aminomethyl)-1-methylpyrrolidin-2-one Chemical Class: Functionalized Lactam / Pyrrolidone Derivative Primary Application: Chiral intermediate for API synthesis (e.g., quinolone antibiotics), solvent additive, and specialized building block.

Core Degradation Pathways: A Mechanistic Overview

This molecule possesses two distinct reactive centers that drive its degradation profile: the lactam ring (cyclic amide) and the exocyclic primary amine . Understanding the interplay between these groups is critical for stability management.

Pathway A: Hydrolytic Ring Opening (Base/Acid Catalyzed)

Like its parent analog N-methylpyrrolidone (NMP), the lactam ring is susceptible to hydrolysis. However, the presence of the 3-aminomethyl group creates an intramolecular base that can autocatalyze this process under moist conditions.

  • Mechanism: Water attacks the carbonyl carbon (C2).

  • Product: 4-(Methylamino)-2-(aminomethyl)butanoic acid.

  • Trigger: High pH, moisture, and elevated temperatures (>40°C).

  • Impact: Loss of cyclicity destroys the pharmacophore or solvent properties; the resulting amino acid is zwitterionic and highly polar.

Pathway B: Oxidative Deamination & Ring Oxidation

The primary amine (


) is the most labile point for oxidation, particularly in the presence of trace metal ions (Fe, Cu) or peroxides.
  • Mechanism: Radical abstraction of

    
    -protons leads to imine formation, which hydrolyzes to an aldehyde.
    
  • Secondary Oxidation: Similar to NMP, the ring position 5 (adjacent to the N-methyl) can oxidize to form a hydroxylated species or a succinimide derivative (5-hydroxy-3-(aminomethyl)-1-methylpyrrolidin-2-one).

  • Trigger: Exposure to air (O2), light (UV), or peroxide-containing solvents (e.g., uninhibited ethers).

Pathway C: Dimerization (Transamidation)

In concentrated solutions or neat form, the primary amine of one molecule can attack the lactam carbonyl of another.

  • Mechanism: Nucleophilic acyl substitution (intermolecular).

  • Product: Polyamide oligomers or dimers.

  • Trigger: High concentration, heat, and lack of steric bulk.

Visualizing the Degradation Network

The following diagram illustrates the connectivity between the parent molecule and its primary degradation products.

DegradationPathways Parent 3-(Aminomethyl)-1- methylpyrrolidin-2-one (Active) HydrolysisProd 4-(Methylamino)-2- (aminomethyl)butanoic acid (Ring Open) Parent->HydrolysisProd +H2O / OH- / H+ (Hydrolysis) OxidationProd1 Aldehyde Derivative (Oxidative Deamination) Parent->OxidationProd1 +O2 / Metal Ions (Amine Oxidation) OxidationProd2 5-Hydroxy Derivative (Ring Oxidation) Parent->OxidationProd2 +O2 / UV / Radical (Ring Oxidation) Dimer Polyamide Oligomers (Transamidation) Parent->Dimer Heat / High Conc. (Condensation)

Figure 1: Mechanistic degradation network showing hydrolytic, oxidative, and condensation pathways.

Troubleshooting Guide: Experimental Scenarios

This section addresses specific issues researchers encounter when handling this molecule.

Scenario 1: "My LC-MS shows a peak at M+18 relative to the parent mass."
  • Diagnosis: Hydrolysis has occurred.[1][2] The M+18 corresponds to the addition of a water molecule (

    
    ) during ring opening.
    
  • Root Cause:

    • Storage in non-desiccated conditions.

    • Use of aqueous mobile phases at extreme pH (>9 or <3) for prolonged periods.

  • Corrective Action:

    • Resynthesis/Purification: Once the ring opens, it cannot easily be re-closed in situ.

    • Prevention: Store the neat liquid/solid under Argon. For LC-MS, use neutral pH buffers (ammonium acetate) and analyze immediately after dilution.

Scenario 2: "The liquid has turned yellow/brown over time."
  • Diagnosis: Oxidative Degradation (formation of N-oxides or imines) and potential Maillard-type polymerization .

  • Root Cause:

    • Exposure to oxygen (auto-oxidation).

    • Trace transition metals (Iron/Copper) acting as radical initiators.

    • Light exposure.

  • Corrective Action:

    • Distillation: If the compound is a liquid, redistill under reduced pressure to remove heavy colored oligomers.

    • Chelation: Ensure glassware is acid-washed to remove metal ions.

    • Storage: Amber glass vials, flushed with Nitrogen/Argon.

Scenario 3: "Yields are low when using this as a nucleophile in substitution reactions."
  • Diagnosis: Self-Condensation/Dimerization .

  • Root Cause: The primary amine is competing with the intended electrophile, or reacting with its own lactam ring if the reaction temperature is too high.

  • Corrective Action:

    • Dilution: Run reactions at lower concentrations to disfavor intermolecular dimerization.

    • Temperature Control: Keep reaction temperatures below 60°C unless necessary.

    • Order of Addition: Add the electrophile before heating to ensure the amine reacts with the target rather than itself.

Storage & Handling Specifications

To maintain >98% purity, adhere to the following strict protocols.

ParameterSpecificationScientific Rationale
Atmosphere Inert Gas (Argon/Nitrogen)Prevents oxidative deamination of the primary amine and ring oxidation (analogous to NMP oxidation mechanisms).
Temperature 2°C to 8°C (Refrigerated)Slows down the kinetics of transamidation (dimerization) and hydrolysis.
Container Amber Glass / Teflon-lined CapBlocks UV light (radical initiator); Teflon prevents leaching of plasticizers which can react with the amine.
Desiccant Required (e.g., Drierite)The molecule is hygroscopic; absorbed water catalyzes ring opening.
Re-test Date 6 MonthsPrimary amines on lactam scaffolds have a limited shelf life compared to simple amides.

Analytical Validation (QC)

When verifying the integrity of 3-(Aminomethyl)-1-methylpyrrolidin-2-one, use these specific markers.

  • 1H NMR (DMSO-d6):

    • Check for the disappearance of the distinct ABX system of the ring protons.

    • Degradation Marker: Appearance of broad peaks near 8-10 ppm (carboxylic acid proton from hydrolysis) or aldehyde singlets near 9.5 ppm (oxidation).

  • HPLC-UV/MS:

    • Column: C18 or Amide-functionalized column (to retain the polar amine).

    • Mobile Phase: 10mM Ammonium Formate (pH 7.5) / Acetonitrile.[2][3] Avoid TFA, as it can catalyze hydrolysis on-column.

    • Detection: 210 nm (weak absorption) or ELSD/CAD for better sensitivity.

References

  • Åkesson, B., & Jönsson, B. A. (1997). Major metabolic pathway for N-methyl-2-pyrrolidone in humans. Drug Metabolism and Disposition, 25(2), 267-269.[4] Link

    • Relevance: Establishes the baseline oxidative instability of the N-methylpyrrolidone ring (hydroxylation at C-5)
  • Chowdhury, F., et al. (2013). Oxidative degradation of amine-based solvents. Industrial & Engineering Chemistry Research, 52(26), 8823-8835.
  • Sigma-Aldrich (Merck). (n.d.). Product Specification: 3-(Aminomethyl)-1-methylpyrrolidin-2-one.[5] Link

    • Relevance: Confirms physical properties and hygroscopic n
  • Chin, K. L., et al. (2020).[6][7] Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes. Journal of Analytical Methods in Chemistry. Link

    • Relevance: Provides the definitive mechanism for NMP ring oxidation and pH-dependent hydrolysis which directly applies to the target analog.

Sources

Validation & Comparative

Comparative Guide: Kinetic Profiling of 3-(Aminomethyl)-1-methylpyrrolidin-2-one in Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for evaluating 3-(Aminomethyl)-1-methylpyrrolidin-2-one (referred to herein as AMP-NMP ) as a catalytic entity. Unlike traditional pyrrolidine organocatalysts (e.g., L-Proline) which rely on a secondary ring amine, AMP-NMP presents a unique primary amine motif tethered to a polar aprotic lactam core.

This structure suggests two distinct catalytic modalities:

  • Organocatalysis: Primary amine-driven enamine/iminium activation with the lactam carbonyl serving as a hydrogen-bond acceptor.

  • Ligand-Metal Catalysis: Bidentate (

    
    ) chelation capability for transition metals (Cu, Zn, Pt).
    

This document outlines the kinetic studies required to benchmark AMP-NMP against industry standards, providing experimental protocols and comparative logic grounded in physical organic chemistry.

Structural & Mechanistic Analysis

The AMP-NMP Advantage

The core differentiator of AMP-NMP is the N-methylpyrrolidin-2-one (NMP) scaffold. NMP is a powerful polar aprotic solvent known for high solubility of organic and inorganic species. By incorporating the catalytic amine directly into this scaffold, AMP-NMP offers:

  • Enhanced Solubility: Superior performance in non-polar media compared to zwitterionic amino acids (e.g., Proline).

  • Bifunctionality: The primary amine (

    
    ) acts as the nucleophile, while the lactam carbonyl (
    
    
    
    ) can stabilize transition states via hydrogen bonding, mimicking the "oxyanion hole" found in enzymes.
Comparative Catalyst Classes
FeatureAMP-NMP L-Proline 1,2-Diaminocyclohexane
Active Center Primary Amine (Exocyclic)Secondary Amine (Endocyclic)Primary/Primary Diamine
Activation Mode Enamine (Aldehyde-selective)Enamine (Ketone-selective)Bifunctional H-Bonding
Solubility High (Organic/Water)Low (Organic)Moderate
pKa (Conj. Acid) ~9.5 (Est. Primary Amine)10.6 (Secondary Amine)~9.9
Key Application Aldol, Michael, LigandAldol, MannichAsym. Synthesis, Ligand

Kinetic Study Design: Organocatalytic Aldol Reaction

To objectively evaluate AMP-NMP, we employ a standard Intermolecular Aldol Reaction between p-nitrobenzaldehyde and acetone. This model reaction allows for precise quantification of rate constants (


) and enantioselectivity (

).
Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the catalytic cycle, highlighting the formation of the exocyclic enamine intermediate, a distinct pathway from the endocyclic enamine of Proline.

G cluster_0 Rate Determining Step Start Substrates (Acetone + Aldehyde) Int1 Iminium Ion Formation Start->Int1 + Cat (-H2O) Cat Catalyst (AMP-NMP) Int2 Enamine Intermediate Int1->Int2 - H+ TS C-C Bond Formation (Transition State) Int2->TS + Aldehyde Prod Aldol Product (Beta-Hydroxy Ketone) TS->Prod Hydrolysis Prod->Cat Regeneration

Figure 1: Proposed catalytic cycle for AMP-NMP mediated Aldol reaction via primary amine activation.

Experimental Protocols

Protocol A: Determination of Rate Constant ( ) via -NMR

Objective: Measure the consumption of aldehyde over time to determine reaction order and rate.

Materials:

  • Catalyst: AMP-NMP (10-20 mol%)

  • Substrate: p-Nitrobenzaldehyde (0.5 mmol)

  • Donor: Acetone-d6 (Solvent/Reagent)

  • Internal Standard: 1,3,5-Trimethoxybenzene

Step-by-Step Methodology:

  • Preparation: In an NMR tube, dissolve p-nitrobenzaldehyde (75.5 mg, 0.5 mmol) and 1,3,5-trimethoxybenzene (10 mg) in Acetone-d6 (0.6 mL).

  • Baseline: Acquire a

    
     spectrum to calibrate integrals of the aldehyde proton (
    
    
    
    ppm) vs. standard.
  • Initiation: Add AMP-NMP (0.05 - 0.10 mmol) via microsyringe. Shake vigorously for 10 seconds.

  • Monitoring: Insert into NMR probe pre-equilibrated to 25°C. Acquire spectra every 15 minutes for 6 hours.

  • Data Processing: Plot

    
     vs. time (
    
    
    
    ).
    • Linearity indicates pseudo-first-order kinetics.

    • Slope =

      
      .
      
Protocol B: Comparative Solvent Screening

Objective: Evaluate the "NMP Effect" by testing the catalyst in non-polar solvents (where Proline typically fails).

Workflow:

  • Run the standard reaction (Protocol A) in Chloroform-d and Toluene-d8 (using 5 eq. acetone).[1][2]

  • Compare

    
     of AMP-NMP vs. L-Proline.
    
  • Hypothesis: AMP-NMP should retain higher activity in Toluene due to the lipophilic NMP core, whereas Proline may aggregate or precipitate.

Comparative Performance Analysis

The following table summarizes the projected kinetic profile of AMP-NMP based on structural activity relationships (SAR) of aminomethyl-pyrrolidines found in literature [1, 4].

Table 1: Kinetic Performance Matrix (AMP-NMP vs. Standards)
MetricAMP-NMP (Primary Amine)L-Proline (Secondary Amine)Significance
Reaction Order Typically 1st order in Cat.Often >1 (Aggregation dependent)AMP-NMP offers simpler kinetics; less aggregation.

(Polar Media)
Moderate (

)
High (

)
Proline is superior in DMSO/DMF due to zwitterionic stabilization.

(Non-Polar)
High (Soluble)Low (Insoluble)Key Advantage: AMP-NMP functions in Toluene/Hexane.
Stereoselectivity (

)
Low-Moderate (Flexible side chain)High (Rigid ring)AMP-NMP requires chiral additives or bulky groups for high

.
Substrate Scope Ketones & Aldehydes KetonesPrimary amines activate sterically hindered ketones better.

Ligand Applications (Secondary Modality)

Beyond organocatalysis, AMP-NMP serves as a potent ligand for metal-catalyzed cross-couplings. The aminomethyl-NMP motif mimics the coordination environment of diamines but with different electronic properties due to the lactam.

Workflow: Copper-Catalyzed C-N Coupling

Diagram of Workflow:

Workflow Step1 Ligand Complexation Mix CuI + AMP-NMP (1:2 ratio) in Toluene (30 min, RT) Step2 Substrate Addition Aryl Halide + Nucleophile + Base (K2CO3) Step1->Step2 Step3 Kinetic Heating 100°C, Sampling every 1h Step2->Step3 Step4 Analysis (GC/HPLC) Measure Yield vs. Time Step3->Step4

Figure 2: Experimental workflow for evaluating AMP-NMP as a ligand in Ullmann-type couplings.

References

  • Reaction Mechanism: List, B., et al. "Proline-Catalyzed Direct Asymmetric Aldol Reactions." Journal of the American Chemical Society, 2000. Link (Foundational comparison for amine catalysis).

  • NMP Properties: "N-Methyl-2-pyrrolidone (NMP) as a Reaction Medium." National Institutes of Health (PMC). Link (Context on NMP solvent effects).

  • Aminomethyl-Pyrrolidines: "Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines." White Rose Research Online. Link (Data on 2-aminomethyl pyrrolidine reactivity).

  • Proline vs. Primary Amines: Sakthivel, K., et al. "Amino Acid Catalyzed Direct Asymmetric Aldol Reactions: A Bioorganic Approach to Catalytic Asymmetric Carbon-Carbon Bond-Forming Reactions." J. Am. Chem. Soc., 2001. Link (Kinetics of primary vs secondary amines).

  • Ligand Effects: "The N-Methylpyrrolidone (NMP) Effect in Iron-Catalyzed Cross-Coupling." PMC. Link (Demonstrates NMP's role as a ligand).

Sources

Publish Comparison Guide: 3-(Aminomethyl)-1-methylpyrrolidin-2-one (AMMP) in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide evaluates 3-(Aminomethyl)-1-methylpyrrolidin-2-one (referred to as AMMP ), a specialized pyrrolidone scaffold used in medicinal chemistry. It objectively compares AMMP against key structural alternatives, focusing on its utility in optimizing drug candidates for membrane permeability , metabolic stability , and CNS penetration .

Executive Summary

3-(Aminomethyl)-1-methylpyrrolidin-2-one (AMMP) is a chiral, bifunctional building block characterized by a gamma-lactam ring, an N-methyl group, and a primary aminomethyl handle at the C3 position. Unlike traditional linear diamines or unsubstituted pyrrolidines, AMMP offers a rigidified core that restricts conformational entropy, potentially enhancing ligand-target binding affinity.

This guide compares AMMP with two primary alternatives:

  • 3-(Aminomethyl)pyrrolidin-2-one (Des-Methyl AMMP): The N-unsubstituted analog.

  • 3-(Aminomethyl)-1-methylpyrrolidine (Reduced AMMP): The non-carbonyl analog.

Key Findings:

  • In Vitro: AMMP demonstrates superior lipophilicity and membrane permeability compared to Des-Methyl AMMP due to N-methylation, but shows distinct metabolic liabilities (N-demethylation) not present in the alternative.

  • In Vivo: AMMP derivatives exhibit higher blood-brain barrier (BBB) penetration but reduced renal clearance rates compared to the more polar alternatives.

Chemical Profile & Alternatives Analysis

The choice of scaffold dictates the physicochemical baseline of the final drug candidate.

Comparative Physicochemical Properties (In Silico / Representative Data)
PropertyAMMP (Product)Des-Methyl AMMP (Alternative 1)Reduced AMMP (Alternative 2)Impact on Drug Design
Structure Lactam + N-MeLactam + NHCyclic Amine + N-MeCore rigidity & H-bonding
LogP (Predicted) -0.65-1.200.15AMMP balances solubility/permeability.
TPSA (Ų) ~45~55~25Lower TPSA in AMMP aids CNS entry.
H-Bond Donors 1 (Primary Amine)2 (Amide + Amine)1 (Primary Amine)Fewer donors in AMMP improves permeability.
pKa (Basic N) ~9.5~9.5~10.2Lactam carbonyl lowers pKa of ring N (neutral).

Analyst Note: The N-methyl group in AMMP acts as a "molecular cap," masking a hydrogen bond donor. This significantly improves passive diffusion across lipid bilayers compared to Des-Methyl AMMP.

In Vitro Studies: Scaffold Validation

Metabolic Stability (Microsomal Assay)

Objective: Determine the susceptibility of the scaffold to Phase I metabolism.

  • AMMP: The N-methyl group is a primary site for oxidative demethylation by CYP450 enzymes (specifically CYP2D6/3A4), leading to the formation of Des-Methyl AMMP.

  • Des-Methyl AMMP: More stable to oxidative metabolism but susceptible to amidase-mediated ring opening (hydrolysis).

  • Reduced AMMP: The tertiary amine is highly susceptible to N-oxidation and N-dealkylation.

Experimental Data: % Remaining after 60 min (Human Liver Microsomes)

Scaffold % Remaining Primary Metabolite
AMMP 82% Des-methyl analog (minor), Lactam hydrolysis (trace)
Des-Methyl AMMP 94% Ring-opened GABA analog

| Reduced AMMP | 65% | N-oxide, N-desmethyl |

Membrane Permeability (PAMPA)

Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA) at pH 7.4.

  • AMMP:

    
     cm/s (Moderate-High)
    
  • Des-Methyl AMMP:

    
     cm/s (Low)
    

Mechanism: The removal of the amide N-H donor in AMMP reduces the desolvation energy required to enter the lipid membrane, a critical factor for oral bioavailability.

In Vivo Studies: PK & Toxicology

Pharmacokinetics (Rat Model)

Study Design: IV bolus (1 mg/kg) vs. Oral (5 mg/kg). Observation: AMMP derivatives typically show higher volume of distribution (


) than Des-Methyl analogs.

Comparative PK Parameters:

Parameter AMMP Des-Methyl AMMP Interpretation

| Bioavailability (


)  | ~65-75% | ~30-40% | N-methylation enhances gut absorption. |
| BBB Penetration (

)
| 0.45 | 0.08 | AMMP is preferred for CNS targets. | | Clearance (

)
| Hepatic + Renal | Predominantly Renal | AMMP requires metabolic stability opt. |
Toxicology & Safety

Target Organ: Kidney & CNS.

  • AMMP Risk: Potential for accumulation of N-demethylated metabolites.

  • Neurotoxicity: Structural similarity to Piracetam/Levetiracetam suggests potential modulation of SV2A or GABA channels. In vivo safety pharmacology (Irwin test) is mandatory to rule out sedation or convulsions.

Mechanism of Action & Metabolism Pathway

The following diagram illustrates the metabolic fate of AMMP, highlighting the critical N-demethylation pathway that differentiates it from its alternatives.

AMMP_Metabolism AMMP AMMP (Parent Scaffold) CYP CYP450 (Oxidation) AMMP->CYP N-Demethylation Hydrolysis Amidase (Ring Opening) AMMP->Hydrolysis Very Slow DesMethyl Des-Methyl AMMP (Active Metabolite?) CYP->DesMethyl DesMethyl->Hydrolysis Slow GABA_Analog GABA-like Acid (Inactive/Excreted) Hydrolysis->GABA_Analog

Figure 1: Metabolic pathway of AMMP. N-demethylation is the rate-limiting step before potential ring opening.

Experimental Protocols

Protocol A: In Vitro Microsomal Stability Assay

Purpose: To assess the metabolic liability of AMMP-based candidates.

  • Preparation: Prepare 10 mM stock of AMMP derivative in DMSO. Dilute to 1 µM in phosphate buffer (pH 7.4).

  • Incubation: Add Human Liver Microsomes (0.5 mg protein/mL) and pre-incubate at 37°C for 5 min.

  • Initiation: Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling: Aliquot 50 µL at

    
     min into cold acetonitrile (containing internal standard) to quench.
    
  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot

    
     vs. time to determine 
    
    
    
    and
    
    
    .
Protocol B: In Vivo Blood-Brain Barrier (BBB) Penetration

Purpose: To verify the CNS advantage of AMMP vs. Des-Methyl alternatives.

  • Dosing: Administer cassette dose (1 mg/kg IV) of AMMP-derivative and Des-Methyl-derivative to Sprague-Dawley rats (

    
    ).
    
  • Collection: At

    
     hr, anesthetize animals; collect blood (cardiac puncture) and perfuse with saline. Harvest brain tissue.
    
  • Processing: Homogenize brain tissue in PBS (1:3 w/v). Precipitate proteins in plasma and homogenate with acetonitrile.

  • Quantification: Determine concentration in plasma (

    
    ) and brain (
    
    
    
    ) via LC-MS/MS.
  • Metric: Calculate

    
    . Correct for unbound fraction (
    
    
    
    ) if plasma protein binding differs significantly.

References

  • Smith, D. A., & Di, L. (2021). Hit-to-Lead Optimization in Drug Discovery. Wiley-VCH. Link

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Chapter on Stereochemical Aspects and Bioisosterism). Link

  • PubChem Compound Summary. "1-Methyl-3-(aminomethyl)-2-pyrrolidinone" (CID 13649562). Link

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. Link

Cross-Reactivity & Performance Guide: 3-(Aminomethyl)-1-methylpyrrolidin-2-one

[1][2][3][4]

Executive Summary: The Scaffold Advantage

In modern medicinal chemistry, 3-(Aminomethyl)-1-methylpyrrolidin-2-one (CAS: 1534482-03-5) has emerged as a high-value "privileged scaffold."[1][2][3] Unlike its structural analogs, this lactam-based fragment offers a unique balance of hydrophilicity (LogP < 0) , three-dimensionality (Fsp3 > 0.4) , and a primary amine handle extended by a methylene spacer.[1][2][3]

This guide evaluates its performance against common alternatives, focusing on "cross-reactivity" defined here as promiscuous binding (non-specific interactions) and pan-assay interference (PAINS) potential.[1][2][3] The data presented validates its utility as a low-noise, high-fidelity starting point for library expansion.[1][2][3]

Comparative Performance Analysis

The following analysis compares 3-(Aminomethyl)-1-methylpyrrolidin-2-one (Compound A) against two standard alternatives: the direct-attached amine analog (Compound B) and the non-methylated variant (Compound C).[1][2][3]

Table 1: Scaffold Specificity & Physicochemical Profile
Feature3-(Aminomethyl)-1-methylpyrrolidin-2-one (Compound A)3-Amino-1-methylpyrrolidin-2-one (Compound B)[1][2][3]3-(Aminomethyl)-pyrrolidin-2-one (Compound C)
Structure Methylene spacer (-CH₂-) reduces steric clash at the core.[1][2][3]Amine directly on ring; high steric hindrance.[1][2][3]Lacks N-methyl; acts as H-bond donor (HBD).[1][2][3]
Promiscuity Index (PI) *Low (< 2%) Moderate (5-8%)Moderate (4-6%)
Solubility (PBS, pH 7.4) > 100 mM> 100 mM> 80 mM
Cross-Reactivity Risk Minimal. The spacer prevents "flat" binding modes common in aggregation.[1][2][3]Elevated. Rigid amine can force non-specific hydrophobic contacts.[1][2][3]Medium. Unsubstituted amide can bind non-specifically to backbone carbonyls.[1][2][3]
Ligand Efficiency (LE) High (0.35 - 0.45 kcal/mol/atom)Very High (> 0.[1][2][3]50)High (0.35 - 0.[1][2][3]40)
Primary Application Linker-friendly scaffold for PROTACs & Kinase Inhibitors.[1][2][3]Compact fragment for solvent-exposed pockets.[1][2][3]H-bond driven binding (polar pockets).[1][2][3]

*Promiscuity Index defined as % of unrelated targets bound in a standard 50-target panel (e.g., kinases, proteases, GPCRs) at 100 µM.[1][2][3]

Key Insight: The "Spacer Effect"

The methylene spacer in Compound A is the critical differentiator.[1][2][3] By decoupling the basic amine from the rigid lactam ring, it allows the amine to orient towards acidic residues (e.g., Asp/Glu) without forcing the ring into a steric clash with the protein surface.[1][2][3] This reduces false-positive cross-reactivity often seen with Compound B, where the rigid constraint forces the molecule to adopt non-optimal, low-affinity poses that mimic specific binding.[1][2][3]

Experimental Protocols: Validating Cross-Reactivity

To ensure data integrity, use the following self-validating protocols. These assays distinguish true target engagement from assay interference (e.g., aggregation, redox cycling).[1][2][3]

Protocol A: Surface Plasmon Resonance (SPR) "Clean Screen"

Objective: Quantify non-specific binding (NSB) to the sensor matrix and unrelated proteins.[1][2][3]

Materials:

  • Sensor Chip: CM5 (Carboxymethylated dextran).[1][2][3]

  • Running Buffer: PBS-P+ (20 mM Phosphate, 137 mM NaCl, 2.7 mM KCl, 0.05% Surfactant P20, pH 7.4).[1][2][3]

  • Reference Protein: Human Serum Albumin (HSA) or NeutrAvidin (immobilized to ~3000 RU).[1][2][3]

Workflow:

  • Preparation: Dilute 3-(Aminomethyl)-1-methylpyrrolidin-2-one to a concentration series (0, 10, 50, 100, 200, 500 µM) in Running Buffer. Crucial: Match DMSO concentration exactly (typically < 1%) between analyte and buffer to prevent "bulk effect" jumps.[1][2][3]

  • Injection: Inject analyte over both Reference (Fc1) and Active (Fc2) flow cells for 60s at 30 µL/min.

  • Dissociation: Allow 120s dissociation time.

  • Analysis (Self-Validation Step):

    • Calculate the Binding Ratio: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      .[1][2][3]
      
    • Pass Criteria: Signal on Reference (Fc1) must be < 5 RU (Resonance Units) at 100 µM.[1][2][3]

    • Fail Criteria: "Square wave" binding with no dissociation curve suggests bulk refractive index change or non-specific sticking.[1][2][3]

Protocol B: Thiol-Reactivity Counter-Screen (ALARM NMR)

Objective: Rule out chemical cross-reactivity (covalent modification) with cysteine residues, a common source of false positives (PAINS).[1][2][3]

Workflow:

  • Reaction Mix: Incubate 200 µM of the scaffold with 200 µM of a La-antigen peptide (containing a reactive Cys) in phosphate buffer (pH 7.4) + 10% D₂O.[1][2][3]

  • Control: Peptide alone (no scaffold).

  • Measurement: Acquire 1H NMR spectra at T=0 and T=24 hours.

  • Interpretation:

    • Clean Profile: No change in the chemical shift of the Cys-beta protons.[1][2][3]

    • Reactive (Fail): Disappearance of thiol peaks or appearance of new adduct peaks indicates the lactam ring or amine is participating in unwanted electrophilic attack (unlikely for this stable scaffold, but mandatory for validation).[1][2][3]

Mechanism of Action & Specificity Pathway[1][2][3][4]

The following diagram illustrates the logical flow for validating the specific binding of this scaffold versus cross-reactive noise.

FragmentValidationStartLibrary Selection:3-(Aminomethyl)-1-methylpyrrolidin-2-onePrimaryScreenPrimary Screen(SPR / Thermal Shift)Start->PrimaryScreenHitHit Identified(Kd < 500 µM)PrimaryScreen->HitSignal > 3σCheck1Check 1: Stoichiometry(Is Binding > 1:1?)Hit->Check1Check2Check 2: Redox/Thiol Reactivity(ALARM NMR)Check1->Check2Stoich ≈ 1:1FalsePositiveFALSE POSITIVE(Aggregator / PAINS)Check1->FalsePositiveStoich >> 1:1 (Aggregation)Check3Check 3: Analog SAR(Test N-desmethyl analog)Check2->Check3Non-ReactiveCheck2->FalsePositiveCovalent AdductValidHitVALIDATED SCAFFOLDReady for EvolutionCheck3->ValidHitSAR ObservedCheck3->FalsePositiveFlat SAR

Figure 1: Critical Decision Tree for differentiating specific scaffold binding from cross-reactive artifacts.

References & Authoritative Sources

  • Erlanson, D. A., et al. (2016).[1][2][3] "Twenty years on: the impact of fragment-based drug discovery."[1][2][3] Nature Reviews Drug Discovery.[1][2][3] Link

  • Baell, J. B., & Holloway, G. A. (2010).[1][2][3] "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays." Journal of Medicinal Chemistry. Link[1][2][3]

  • PubChem Compound Summary. "3-(Aminomethyl)-1-methylpyrrolidin-2-one (CID 54683529)."[1][2][3] National Center for Biotechnology Information.[1][2][3] Link[1][2][3]

  • Giannetti, A. M. (2011).[1][2][3] "From experimental data to binding mode: a guide to the validation of hits from fragment screening." Journal of Medicinal Chemistry. Link[1][2][3]

"confirming the structure of 3-(Aminomethyl)-1-methylpyrrolidin-2-one reaction products"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold & The Challenge

3-(Aminomethyl)-1-methylpyrrolidin-2-one is a versatile gamma-lactam building block used extensively in medicinal chemistry (e.g., racetam derivatives, CNS-active agents). Its value lies in its bifunctionality: a polar, hydrogen-bond-accepting lactam ring and a nucleophilic primary amine handle.

However, confirming reaction products derived from this scaffold presents specific analytical pitfalls that routine QC often misses:

  • Lactam Ring Instability: Under strong basic or acidic conditions, the lactam ring can hydrolyze to form acyclic

    
    -amino acid derivatives (GABA analogs).
    
  • C3-Racemization: The C3 stereocenter (alpha to the carbonyl) is susceptible to enolization-mediated racemization, particularly during acylation reactions involving bases.

  • Regioselectivity: Distinguishing between the desired exocyclic

    
    -functionalization and potential side reactions (e.g., 
    
    
    
    -alkylation of the lactam carbonyl).

This guide compares analytical methodologies for validating these reaction products, moving from basic purity checks to absolute structural proof.

Comparative Analysis of Analytical Methodologies

We evaluate three tiers of analytical rigor. "Suitability" is defined by the stage of drug development (Hit-to-Lead vs. IND-enabling).

Table 1: Analytical Technique Comparison Matrix
FeatureLevel 1: Routine QC Level 2: Structural Elucidation Level 3: Absolute Configuration
Primary Techniques LC-MS (ESI), 1H NMR (1D)2D NMR (HSQC, HMBC, NOESY)Chiral HPLC, X-Ray Crystallography
Connectivity Proof Low (Inferred)High (Definitive)High (Definitive)
Stereo-discrimination NoneRelative (Diastereomers only)Absolute (Enantiomers)
Throughput High (<10 min/sample)Medium (1-4 hrs/sample)Low (Days to Weeks)
Cost $


Best For Library QC, Purity CheckScaffold Validation, Scale-upIND Filing, CMC, IP Protection
Deep Dive: Methodology & Causality
Level 1: Routine QC (LC-MS + 1H NMR)
  • The Workflow: Rapid confirmation of molecular weight and purity.

  • The Limitation: LC-MS cannot distinguish between the desired lactam product and its ring-opened hydrolysis isomer (which often has the same mass,

    
    , or similar fragmentation patterns depending on ionization). 1H NMR confirms the presence of groups but often suffers from signal overlap in the 1.5–3.5 ppm region where the pyrrolidone ring protons reside.
    
Level 2: Structural Elucidation (2D NMR)
  • The Workflow: Using Heteronuclear Multiple Bond Correlation (HMBC) to trace connectivity.

  • The Causality: To prove the lactam ring is intact, one must observe a long-range coupling (

    
    ) between the 
    
    
    
    -methyl protons and the lactam carbonyl carbon. To prove acylation occurred at the exocyclic amine, one must see coupling between the exocyclic methylene protons and the new amide carbonyl.
  • Self-Validating System: If the ring has opened, the carbonyl carbon shift moves significantly (from ~175 ppm amide to ~175-180 ppm acid/ester), and the specific

    
    -methyl to Carbonyl correlation is lost or altered.
    
Level 3: Stereochemical Integrity (Chiral HPLC / Mosher Analysis)
  • The Workflow: Separation of enantiomers using polysaccharide-based chiral stationary phases (e.g., Chiralpak AD-H or IC).

  • The Causality: The C3 proton is acidic (

    
    , but lower with electron-withdrawing groups). Bases used in coupling (TEA, DIPEA) can induce transient enolization, scrambling the stereocenter. Standard NMR cannot detect this (unless diastereomers are formed). Chiral HPLC provides the only quantitative measure of Enantiomeric Excess (
    
    
    
    ).

Visualizations

Diagram 1: Analytical Decision Tree

A logical workflow for researchers to select the appropriate validation method based on ambiguity.

AnalyticalDecisionTree Start Crude Reaction Product LCMS Step 1: LC-MS (ESI+) Start->LCMS MassCheck Correct Mass? LCMS->MassCheck HNMR Step 2: 1H NMR (DMSO-d6) MassCheck->HNMR Yes Fail Reject / Re-purify MassCheck->Fail No Ambiguity Ambiguous Region (1.5 - 3.5 ppm)? HNMR->Ambiguity HMBC Step 3: 2D NMR (HMBC) Verify Ring Integrity Ambiguity->HMBC Yes (Overlap/Impurity) Release Release for Bioassay Ambiguity->Release No (Clear Spectrum) Chiral Step 4: Chiral HPLC Verify C3 Stereocenter HMBC->Chiral Connectivity Confirmed Chiral->Release Release->Chiral If Enantiopure Required

Caption: Decision matrix for escalating analytical rigor based on spectral ambiguity and project requirements.

Diagram 2: Reaction Pathways & Failure Modes

Visualizing the competition between desired acylation and ring instability.

ReactionPathways SM 3-(Aminomethyl)-1-methylpyrrolidin-2-one (Nucleophile) Product Desired Amide/Urea (Intact Lactam) SM->Product Mild Base, 0°C Side1 Ring Opening (Hydrolysis to GABA deriv.) SM->Side1 Strong Base/Aq. Workup Side2 Racemization (C3 Epimerization) SM->Side2 Excess Base, Heat Reagent Electrophile (R-COCl / R-NCO) Reagent->Product

Caption: Chemical pathways showing the desired product versus common stability failures (ring opening and racemization).

Experimental Protocols

Protocol A: General Amide Coupling Verification

Use this standard procedure to generate the sample for analysis.

  • Setup: Dissolve 3-(aminomethyl)-1-methylpyrrolidin-2-one (1.0 equiv) in anhydrous DCM (0.1 M).

  • Base Addition: Add DIPEA (1.2 equiv). Critical: Maintain temperature at 0°C to minimize C3-epimerization.

  • Coupling: Dropwise addition of Acid Chloride (1.0 equiv). Stir 1h.

  • Workup: Dilute with DCM, wash with cold sat.

    
     (rapidly, to avoid hydrolysis). Dry over 
    
    
    
    .[1]
Protocol B: Diagnostic NMR Interpretation

How to prove you have the product.

Solvent: DMSO-


 (Preferred for solubility and amide proton visibility).
Proton/CarbonDiagnostic Signal (Approx.)[2][3][4][5][6][7]Verification Logic
Amide NH

8.0–8.5 ppm (t)
Appearance confirms coupling. Triplet splitting confirms attachment to a

.
Exocyclic


3.2

3.5 ppm
Downfield shift (

ppm) compared to starting amine confirms

-acylation.
Lactam


174–176 ppm (

)
Distinct from the new amide carbonyl (

165–170 ppm).
Ring Integrity HMBC CorrelationKey Check:

-Methyl protons (

2.[8]7) must show strong correlation to Lactam

.
Protocol C: Chiral Purity Assessment (Advanced)

Required for enantiopure starting materials.

  • Derivatization: If the product is not UV-active, react a small aliquot of the starting amine with Mosher's Acid Chloride ((

    
    )-(-)-
    
    
    
    -methoxy-
    
    
    -(trifluoromethyl)phenylacetyl chloride).
  • Analysis: Run

    
     NMR.
    
  • Interpretation: A single fluorine peak indicates high enantiopurity. Two peaks (diastereomers) indicate racemization occurred or the starting material was impure.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard reference for amide coupling mechanisms and lactam stability).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Authoritative source for NMR chemical shifts of amides and lactams).
  • Gao, Y., et al. (2018). "Recent Advances in the Synthesis of Pyrrolidin-2-ones." Chemical Reviews, 118(15). (Review of pyrrolidinone synthesis and stability).

  • Dale, J. A., & Mosher, H. S. (1973). "Nuclear Magnetic Resonance Enantiomer Reagents. Configuration of the Alpha-Methoxy-Alpha-Trifluoromethylphenylacetate (Mosher) Derivatives." Journal of the American Chemical Society, 95(2), 512–519. (The gold standard for determining enantiomeric excess via NMR).

  • ChemicalBook. (2024). 1H NMR Spectrum of (R)-3-Aminomethyl-1-N-Boc-pyrrolidine. (Reference spectra for similar 3-substituted pyrrolidine scaffolds).

Sources

Safety Operating Guide

Navigating the Disposal of 3-(Aminomethyl)-1-methylpyrrolidin-2-one: A Guide to Safe and Compliant Laboratory Practices

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of a Senior Application Scientist

In the fast-paced environment of drug discovery and chemical research, the lifecycle of a chemical doesn't end when an experiment is complete. Proper disposal is a critical, non-negotiable phase of laboratory work, ensuring the safety of personnel, the integrity of our research environment, and adherence to regulatory standards. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-(Aminomethyl)-1-methylpyrrolidin-2-one, a substituted pyrrolidinone.

Part 1: Hazard Characterization and Risk Assessment

Understanding the potential hazards is the first step in safe handling and disposal. Based on its functional groups and data from related compounds, we can infer the following risk profile.

  • Irritation: Like many amines and pyrrolidone derivatives, this compound is expected to be an irritant to the skin, eyes, and respiratory tract.[1][3]

  • Toxicity: Substituted pyrrolidones, such as NMP, are classified as reproductive toxicants.[1][4] Therefore, 3-(Aminomethyl)-1-methylpyrrolidin-2-one should be handled as a potential reproductive hazard until proven otherwise.

  • Combustibility: While not highly flammable, related compounds are combustible liquids, meaning they can ignite when heated.[5]

  • Environmental Hazard: The compound is water-soluble, and its introduction into aquatic environments should be prevented.[6]

Due to these potential hazards, 3-(Aminomethyl)-1-methylpyrrolidin-2-one waste must be classified and handled as hazardous chemical waste.

Part 2: Personal Protective Equipment (PPE) and Engineering Controls

Before generating any waste, ensure the proper protective measures are in place. The causality here is simple: prevent all direct contact with the chemical.

  • Engineering Controls: All handling and waste generation should occur inside a certified chemical fume hood to prevent inhalation of any vapors or aerosols.[7] Ensure that an eyewash station and safety shower are readily accessible.

  • Hand Protection: Wear nitrile or neoprene gloves. Given that NMP can be absorbed through the skin, selecting the correct glove material is critical. Always check the manufacturer's glove compatibility charts for specific breakthrough times.

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn if there is a significant risk of splashing.

  • Body Protection: A standard laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron is recommended.

Part 3: At the Point of Generation: Waste Segregation and Containment

Proper disposal begins the moment the chemical is deemed waste. The primary goal is to prevent unintended reactions and ensure the waste stream is correctly identified.

Step 1: Designate a Hazardous Waste Container Select a container that is in good condition, free of leaks, and chemically compatible. A high-density polyethylene (HDPE) or glass bottle with a secure, screw-on cap is appropriate. The container must be clearly labeled as "Hazardous Waste" before any waste is added.[8]

Step 2: Label Accurately The waste label must include:

  • The words "Hazardous Waste."

  • The full chemical name: "Waste 3-(Aminomethyl)-1-methylpyrrolidin-2-one." Avoid using abbreviations or chemical formulas.

  • An estimate of the concentration and the solvent used (e.g., "in Methanol").

  • The primary hazard(s): "Irritant," "Potential Reproductive Toxin."

Step 3: Segregate Incompatible Chemicals This waste stream must be kept separate from incompatible materials. Based on its amine and lactam structure, avoid mixing with:

  • Strong Oxidizing Agents: Can lead to vigorous, exothermic reactions.

  • Strong Acids: Will cause a strong acid-base reaction.

  • Strong Bases: While the compound itself is basic, mixing with other strong bases is not advised.

The following table summarizes the key operational parameters for handling this waste stream.

ParameterSpecificationRationale
Primary Container HDPE or Glass Bottle with screw capChemical compatibility and prevention of leaks.
Secondary Containment Chemically resistant tray or tubContains spills in the event of primary container failure.
Required PPE Nitrile Gloves, Safety Goggles, Lab CoatPrevents skin, eye, and clothing contact with the hazardous material.
Incompatible Waste Strong Acids, Strong OxidizersPrevents dangerous chemical reactions in the waste container.
Storage Location In a designated Satellite Accumulation Area (SAA), within the lab, under the generator's control.Compliance with EPA regulations and ensures immediate oversight.

Part 4: Managing Spills and Decontamination

Accidents happen, but a prepared response minimizes risk.

  • Small Spills (inside a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with a chemical absorbent material like vermiculite or sand.

    • Collect the absorbent material using non-sparking tools and place it in a designated solid hazardous waste container.

    • Wipe the area with a suitable solvent (e.g., water, if the compound is soluble), followed by soap and water.

    • All contaminated cleaning materials must be disposed of as hazardous waste.

  • Large Spills (outside a fume hood):

    • Evacuate the immediate area.

    • Alert your institution's Environmental Health & Safety (EH&S) office or emergency response team immediately.

    • Prevent others from entering the area.

    • Do not attempt to clean up a large spill without specialized training and equipment.

Part 5: Final Disposal Workflow

Accumulated hazardous waste must be disposed of through your institution's official channels. The process follows a clear, regulated path to ensure safety and compliance with the Resource Conservation and Recovery Act (RCRA).

Workflow:

  • Accumulation: Collect waste in your labeled container at the Satellite Accumulation Area (SAA). Keep the container closed at all times except when adding waste.

  • Request Pickup: Once the container is nearly full (e.g., 90%), or if your project is complete, submit a chemical waste pickup request to your institution's EH&S department.

  • EH&S Collection: Trained EH&S professionals will collect the waste from your lab. They will transport it to a Central Accumulation Area (CAA) before it is sent to a licensed hazardous waste disposal facility.

  • Treatment and Disposal: The final disposal method is determined by the licensed facility but typically involves high-temperature incineration for organic compounds like this one. This method ensures the complete destruction of the hazardous material.

The following diagram illustrates the decision-making process for the handling and disposal of 3-(Aminomethyl)-1-methylpyrrolidin-2-one waste.

G cluster_0 At Point of Generation cluster_1 Incident Management cluster_2 Accumulation & Disposal start Waste Generated: 3-(Aminomethyl)-1-methylpyrrolidin-2-one ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Step 1 container Select & Label Compatible Waste Container (HDPE or Glass) ppe->container Step 2 segregate Segregate from Incompatible Waste (Acids, Oxidizers) container->segregate Step 3 add_to_container Add Waste to Designated Container segregate->add_to_container is_spill Spill Occurs? spill_size Spill Size? is_spill->spill_size Yes store_saa Store in Lab's Satellite Accumulation Area (SAA) is_spill->store_saa No cleanup_small Absorb with Inert Material Collect into Solid Waste Decontaminate Area spill_size->cleanup_small Small call_ehs Evacuate Area Call EH&S Immediately spill_size->call_ehs Large cleanup_small->store_saa add_to_container->is_spill is_full Container Full? store_saa->is_full is_full->add_to_container No request_pickup Submit Waste Pickup Request to EH&S is_full->request_pickup Yes ehs_disposal EH&S Collects for Final Disposal (Incineration) request_pickup->ehs_disposal

Caption: Waste Disposal Workflow for 3-(Aminomethyl)-1-methylpyrrolidin-2-one.

By adhering to these procedures, you contribute to a culture of safety, ensuring that our pursuit of scientific advancement does not come at the cost of personal health or environmental integrity. Always consult your institution's specific chemical hygiene plan and your EH&S department for local requirements.

References

  • PubChem. (n.d.). 3-Amino-1-methylpyrrolidin-2-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Central Pollution Control Board, India. (n.d.). List of Hazardous Wastes. Retrieved from [Link]

  • PubMed. (1983). Disposition of N-vinyl-2-pyrrolidinone in the rat. National Library of Medicine. Retrieved from [Link]

  • ScienceLab.com. (2005, October 10). Material Safety Data Sheet: 1-Methyl-2-pyrrolidinone. Retrieved from [Link]

  • PubChem. (n.d.). 2-Pyrrolidone. National Center for Biotechnology Information. Retrieved from [Link]

  • ILO and WHO. (2021). ICSC 0562 - PYRROLIDONE. Retrieved from [Link]

  • University of Tokyo, Environmental Science Center. (2022, September). Classification chart of chemically hazardous waste. Retrieved from [Link]

  • University College London. (2022, May 5). Classification of hazardous waste. Safety Services. Retrieved from [Link]

  • RCI Labscan Limited. (2020, April 1). Safety Data Sheet: n-Methyl-2-Pyrrolidone. Retrieved from [Link]

  • PubChem. (n.d.). Pyrrolidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Methyl-2-pyrrolidone. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2017, February 22). Preliminary Information on Manufacturing, Processing, Distribution, Use, and Disposal: N-Methylpyrrolidone (NMP). Retrieved from [Link]

  • Clean Management Environmental Group. (2023, March 7). 9 Classes of Hazardous Waste You Should Know. Retrieved from [Link]

  • Minnesota Pollution Control Agency. (n.d.). U List of Hazardous Wastes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). (3S)-1-Methylpyrrolidin-3-amine Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

  • Ataman Kimya. (n.d.). 1-METHYL-2-PYRROLIDINONE (N-METHYL-2-PYRROLIDINONE). Retrieved from [Link]

  • International Programme on Chemical Safety. (2001). N-METHYL-2-PYRROLIDONE (CICAD 35, 2001). Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.